2-(2-Iodoethoxy)propane
Description
BenchChem offers high-quality 2-(2-Iodoethoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Iodoethoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-iodoethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHFAMNCKJWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318958-37-1 | |
| Record name | 2-(2-iodoethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Iodo-2-isopropoxyethane chemical structure and molecular weight
Content Type: Technical Guide / Synthetic Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Chemical Identity & Physicochemical Profiling[1][2][3][4][5][6]
1-Iodo-2-isopropoxyethane is a specialized alkylating agent utilized in medicinal chemistry to introduce the isopropoxyethyl motif. This moiety often serves as a lipophilic spacer or a solubilizing tail in drug candidates, modulating LogP and metabolic stability.
Unlike its commercially ubiquitous chloride analog (2-(2-chloroethoxy)propane), the iodide variant is frequently synthesized in situ or on-demand due to its higher reactivity and sensitivity to light.
Structural Specifications
| Property | Value | Notes |
| IUPAC Name | 1-iodo-2-(propan-2-yloxy)ethane | Also: 2-(2-iodoethoxy)propane |
| Molecular Formula | ||
| Molecular Weight | 214.04 g/mol | Calculated based on standard atomic weights |
| Structure | Ether linkage connects isopropyl and ethyl iodide groups | |
| Physical State | Liquid (Colorless to pale yellow) | Darkens upon storage (liberation of |
| Predicted Density | ~1.45 – 1.55 g/mL | Significantly denser than the chloro-analog (~0.95 g/mL) |
| Boiling Point | ~60–65 °C @ 10 mmHg | Est.[1][2][3][4][5][6] Decomposes at atmospheric pressure >150°C |
Precursor Mapping
The synthesis of this molecule relies on two primary commercially available precursors:
Synthetic Pathways & Process Chemistry
For pharmaceutical applications requiring high purity, the Finkelstein Reaction (Method A) is preferred due to the ease of removing inorganic salts compared to phosphorus byproducts found in the Appel reaction.
Method A: Finkelstein Halogen Exchange (Recommended)
This method converts the stable chloride precursor into the reactive iodide using sodium iodide in acetone. The driving force is the precipitation of NaCl, which is insoluble in acetone.
Reaction Scheme:
Protocol:
-
Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-(2-chloroethoxy)propane (1.0 eq) in anhydrous acetone (0.5 M concentration).
-
Reagent: Add Sodium Iodide (NaI) (1.5 eq). Note: NaI is hygroscopic; dry in an oven at 110°C for 4 hours prior to use.
-
Activation: Reflux the mixture for 18–24 hours. A white precipitate (NaCl) will form.
-
Workup:
-
Cool to room temperature and filter off the NaCl solid.
-
Concentrate the filtrate under reduced pressure (Rotavap, <40°C) to remove acetone.
-
Redissolve the residue in diethyl ether or MTBE.
-
Wash with 10% aqueous
(Sodium Thiosulfate) to remove any free iodine (yellow color). -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Vacuum distillation is required for >98% purity.
Method B: Modified Appel Reaction (Direct Iodination)
Used when starting from the alcohol (2-Isopropoxyethanol).
Reaction Scheme:
Critical Control Point: This reaction generates Triphenylphosphine oxide (
Reaction Pathway Visualization
The following diagram illustrates the synthetic logic and critical intermediates.
Figure 1: Synthetic pathways comparing Finkelstein Halogen Exchange (Blue) vs. Appel Iodination (Red).
Analytical Characterization (Expected Data)
Researchers should validate the structure using
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 3.20 – 3.30 | Triplet | 2H | Upfield shift due to Iodine | |
| 3.65 – 3.75 | Triplet | 2H | Ether methylene | |
| 1.15 – 1.20 | Doublet | 6H | Isopropyl methyls | |
| 3.55 – 3.65 | Septet | 1H | Isopropyl methine |
Note: Data is predicted based on characteristic shifts of primary alkyl iodides and glycol ethers.
Safety & Handling Protocols
Hazard Classification:
-
Alkylating Agent: High potential for DNA alkylation. Handle as a potential carcinogen.
-
Lachrymator: May cause eye irritation similar to other halo-ethers.
Storage Stability: Primary alkyl iodides are sensitive to light and heat.
-
Light: Store in amber glass vials wrapped in aluminum foil.
-
Stabilization: Add a small piece of Copper wire or Silver wool to the vial. This scavenges free iodine radicals (
) that catalyze decomposition, preventing the liquid from turning dark brown. -
Temperature: Store at 2–8°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8006, 2-Isopropoxyethanol. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8022540, 2-(2-Chloroethoxy)propane. Retrieved from [Link]
- Finkelstein, H. (1910).Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Protocols. Retrieved from [Link]
Sources
- 1. 2-[2-(2-Chloroethoxy)ethoxy]propane | C7H15ClO2 | CID 15171481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Chloroethoxy)propane | C5H11ClO | CID 8022540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Iodo-2-(2-methoxyethoxy)ethane | C5H11IO2 | CID 15698033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propane, 2,2-diethoxy- (CAS 126-84-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,2-di((1-ethoxy)ethoxy) propane, 67715-79-1 [thegoodscentscompany.com]
- 6. CAS 109-59-1: 2-Isopropoxyethanol | CymitQuimica [cymitquimica.com]
Technical Guide: Isopropyl 2-Iodoethyl Ether Synthesis & Application
[1][2][3]
Document Control:
-
Target Molecule: Isopropyl 2-iodoethyl ether (1-iodo-2-isopropoxyethane)[1][2][3]
-
Molecular Formula:
[1][2] -
Role: Alkylating Building Block / Linker Motif
Part 1: Chemical Profile & Strategic Utility[1][3]
The "Goldilocks" Ether Linker
In drug discovery, the isopropoxyethyl group serves a distinct role compared to simple methoxy or ethoxy chains.[1][2][3] While polyethylene glycol (PEG) chains are used for solubility, they can introduce polydispersity issues.[1][2][3] The isopropoxyethyl unit acts as a monodisperse, lipophilic spacer .[1][2][3]
-
Lipophilicity Modulation: The terminal isopropyl group adds steric bulk and lipophilicity (
) compared to a straight ethyl chain, potentially improving blood-brain barrier (BBB) penetration or metabolic stability against dealkylation.[1][2][3] -
Reactivity: The iodo-terminus is a "soft" electrophile, ideal for
reactions with sulfur, nitrogen, and oxygen nucleophiles under mild conditions where chlorides or bromides might require forcing conditions.[1][2][3]
Physical Properties (Experimental & Predicted)
| Property | Value / Observation | Experimental Note |
| Molecular Weight | 214.05 g/mol | High atom economy waste in synthesis ( |
| Boiling Point | ~65–70 °C @ 15 mmHg | Est.[2][3] Decomposes/discolors near atmospheric BP (~150°C).[2][3] |
| Density | ~1.45 g/mL | Significantly denser than water due to Iodine.[2][3] |
| Appearance | Colorless to pale yellow oil | Darkens (iodine release) upon light exposure.[2][3] |
| Solubility | DCM, THF, Et2O, Toluene | Immiscible with water.[1][2][3] |
Part 2: Retrosynthetic Analysis & Pathways[1][2][3]
We define two primary routes for synthesis. Route A is preferred for bulk scale-up due to atom economy and cost.[2][3] Route B is preferred for laboratory-scale, high-purity needs starting from the alcohol.[1][2][3]
Figure 1: Retrosynthetic pathways. Route A utilizes halogen exchange; Route B utilizes dehydroxy-iodination.[1][2][3]
Part 3: Detailed Synthesis Protocols
Method A: The Finkelstein Exchange (Recommended for Scale)
This method utilizes the solubility difference between Sodium Iodide (soluble in acetone) and Sodium Chloride (insoluble) to drive the equilibrium forward (Le Chatelier's principle).[1][2]
Reagents:
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[2][3] -
Dissolution: Dissolve NaI (1.5 eq) in anhydrous Acetone (0.5 M concentration relative to substrate). The solution should be clear yellow.[1][2][3]
-
Addition: Add 2-Chloroethyl isopropyl ether (1.0 eq) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone).
-
Workup:
-
Purification: Vacuum distillation is required.[1][2][3] Collect the fraction boiling at ~68°C / 15 mmHg (approximate).
Method B: The Appel Reaction (From Alcohol)
Ideal when the chloride precursor is unavailable or if strictly neutral conditions are required to avoid side reactions.[1][3]
Reagents:
Protocol:
-
Setup: Flame-dry a flask and cool under Argon. Add
and Imidazole in DCM.[1][2][3] -
Iodine Addition: Cool to 0°C. Add Iodine portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension as the active phosphonium species forms.[1][2][3]
-
Substrate Addition: Add 2-Isopropoxyethanol (1.0 eq) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Workup:
-
Purification: Flash column chromatography (100% Hexanes
5% EtOAc/Hexanes). The iodide moves near the solvent front.[1][2][3]
Part 4: Quality Control & Characterization[1][2][3]
Trustworthiness in synthesis requires validation.[1][2][3] The following spectral markers confirm the identity of the product.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (CDCl3) | Isopropyl methyls ( | |
| Iodomethyl protons ( | ||
| Isopropyl methine ( | ||
| Ethoxy protons ( | ||
| 13C NMR | Carbon attached to Iodine (Shielded) | |
| GC-MS | M+ 214 | Molecular Ion (often weak).[1][2] |
| m/z 127 |
Purity Check:
Part 5: Applications & Handling[1][2][3]
Application Workflow: Phenolic Alkylation
The most common use is alkylating phenols (e.g., Tyrosine residues or pharmacophore scaffolds).[1][2][3]
Figure 2: Standard alkylation workflow.[1][2] Cesium Carbonate is recommended in DMF/ACN for faster kinetics.[1][2][3]
Stability & Safety (Critical)
-
Light Sensitivity: The C-I bond is weak (approx. 50 kcal/mol).[2][3] Photolysis generates Iodine radicals.[2][3] Store in amber glass wrapped in foil.
-
Stabilization: Store over a few strands of Copper wire (Cu) or Silver wool to scavenge free iodine.[2][3]
-
Cold Storage: Keep at -20°C to prevent slow elimination to the vinyl ether.[3]
-
Carcinogenicity: As an alkylating agent, treat as a potential mutagen.[1][2][3] Use double-gloving and work in a fume hood.[2][3]
References
-
Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1][2][3] Wiley-Interscience.[2][3] (General reference for Finkelstein kinetics and solvent effects).
-
Appel Reaction Protocols: Appel, R. (1975).[1][2][3] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1][2][3] Angewandte Chemie International Edition, 14(12), 801–811.[1][2][3] Link[1][2]
-
Properties of Halo-Ethers: National Center for Biotechnology Information. PubChem Compound Summary for CID 20059, 2-Chloroethyl isopropyl ether.[1][2][3] Link (Note: Physical property estimations for the iodo-variant are derived from the chloro-analog data found here).[1][2]
-
Safety of Alkyl Iodides: ECHA (European Chemicals Agency).[2][3][5] Registration Dossier for Alkyl Iodides. Link[1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BIS(2-CHLOROISOPROPYL)ETHER CAS#: 108-60-1 [m.chemicalbook.com]
- 3. CAS 625-54-7: Ethyl isopropyl ether | CymitQuimica [cymitquimica.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Ethyl isopropyl ether | C5H12O | CID 12256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Acquisition and Application of 2-(2-Iodoethoxy)propane for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Part 1: Sourcing and Acquisition of 2-(2-Iodoethoxy)propane
A survey of major chemical suppliers reveals that 2-(2-Iodoethoxy)propane is not a stock chemical. This necessitates a more strategic approach to its acquisition for research purposes. Researchers have two primary avenues: engaging a custom synthesis service or preparing the compound in-house from a commercially available precursor.
Option 1: Custom Synthesis Services
For laboratories without a dedicated synthetic chemistry focus or those requiring a certified, high-purity standard, outsourcing the synthesis is a viable option. Several companies specialize in the custom synthesis of fine and rare chemicals.
Key Advantages:
-
Expertise: Access to experienced synthetic chemists and advanced analytical capabilities.[1][2][3]
-
Time-Saving: Frees up internal resources to focus on downstream applications.
-
Quality Assurance: Compounds are typically delivered with a certificate of analysis (CoA) detailing purity and characterization data.
Considerations:
-
Cost: Custom synthesis is generally more expensive than purchasing a catalog chemical.
-
Lead Time: The synthesis, purification, and analysis can take several weeks to months.
Table 1: Representative Custom Synthesis Providers
| Company | Key Strengths | Website |
| Polysciences, Inc. | Over 60 years of experience in fine and hard-to-find chemicals for various industries.[1] | |
| Otava Chemicals | Expertise in organic molecule synthesis for biotech and pharmaceutical applications.[2] | [Link] |
| Taros Chemicals | Specializes in complex, multi-step organic and organometallic synthesis.[3] | [Link] |
| Richman Chemical Inc. | Offers a full range of custom synthesis and U.S.-based manufacturing services.[4] | [Link] |
| Life Chemicals | Over 30 years of experience in custom organic synthesis for drug discovery and medicinal chemistry.[5] |
Option 2: In-House Synthesis via Finkelstein Reaction
A more cost-effective and immediate approach for laboratories equipped for organic synthesis is the in-house preparation of 2-(2-Iodoethoxy)propane. The most logical and widely used method for this transformation is the Finkelstein reaction , a nucleophilic substitution that converts an alkyl chloride or bromide to an alkyl iodide.[6][7][8]
The commercially available precursor, 2-(2-Chloroethoxy)propane (CAS No: 13830-12-1), is the ideal starting material.[9][10]
Table 2: Supplier Information for 2-(2-Chloroethoxy)propane
| Supplier | Product Information |
| Pharmaffiliates | Provides 2-(2-Chloroethoxy)propane as a miscellaneous compound for the synthesis of biologically active small molecules. Storage is recommended at 2-8°C.[9] |
Caption: Finkelstein reaction for the synthesis of 2-(2-Iodoethoxy)propane.
Part 2: Experimental Protocol for In-House Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of 2-(2-Iodoethoxy)propane from 2-(2-Chloroethoxy)propane.
Materials and Equipment
-
Reagents:
-
2-(2-Chloroethoxy)propane (>95%)
-
Sodium iodide (NaI), anhydrous (≥99%)
-
Acetone, anhydrous (ACS grade, ≥99.5%)
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add sodium iodide (1.5 to 2.0 molar equivalents relative to the starting chloride).
-
Add anhydrous acetone to the flask to dissolve the sodium iodide. A typical concentration is in the range of 0.5 to 1.0 M.
-
-
Addition of Starting Material:
-
To the stirring solution of sodium iodide in acetone, add 2-(2-Chloroethoxy)propane (1.0 molar equivalent) dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux (the boiling point of acetone is approximately 56°C) and maintain reflux with vigorous stirring. A white precipitate of sodium chloride will form as the reaction progresses.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours. A similar reaction converting a chloro-analog to an iodo-analog was stirred at reflux for 5 hours and then at room temperature for 16 hours.[12]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride. Wash the solid with a small amount of fresh acetone.
-
Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the ether solution sequentially with water, a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-(2-Iodoethoxy)propane.
-
-
Purification (Optional):
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Caption: Workflow for the in-house synthesis of 2-(2-Iodoethoxy)propane.
Part 3: Safety, Handling, and Storage
Hazard Assessment
-
Alkylating Agent: Alkyl iodides are reactive alkylating agents and should be treated as potentially toxic and mutagenic.
-
Flammability: The chloro-analog is a flammable liquid. Assume the iodo-compound is also flammable and keep it away from ignition sources.
-
Irritant: Likely to be an irritant to the skin, eyes, and respiratory tract.
Handling Precautions
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Inert Atmosphere: While not strictly necessary for handling, the compound may be sensitive to light and air over time, leading to decomposition and the formation of iodine.
Storage Recommendations
-
Container: Store in a tightly sealed, amber glass bottle to protect from light.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended, similar to its chloro-precursor.[9]
-
Inert Gas: Storing under an inert atmosphere (argon or nitrogen) can prolong shelf life.
Conclusion
2-(2-Iodoethoxy)propane, while not a commercially available catalog item, is accessible to the research community through either custom synthesis or a straightforward and reliable in-house preparation via the Finkelstein reaction. By understanding the synthetic route and adhering to proper safety protocols, researchers can effectively produce this valuable intermediate for their studies in drug development, medicinal chemistry, and materials science. This guide provides the necessary framework for making informed decisions on its acquisition and for its safe and efficient synthesis and handling in the laboratory.
References
- Academax. (n.d.). An Improved Synthesis of 2, 2-Diethoxypropane by Using Triethyl Orthofomate.
- Benchchem. (n.d.). Synthesis routes of 2-[2-(2-Chloroethoxy)ethoxy]ethanol.
- Eureka | Patsnap. (2018, February 2). The preparation method of 2-propoxyl ethyl chloride.
- J&K Scientific LLC. (2025, February 17). Finkelstein Reaction.
- SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction.
- YouTube. (2023, January 27). Finkelstein Reaction for the preparation of Alkyl iodide|| Halogen exchange method.
- Tiwari Academy. (2024, February 6). How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process?
- Organic Syntheses Procedure. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7).
- Pharmaffiliates. (n.d.). CAS No : 13830-12-1 | Product Name : 2-(2-Chloroethoxy)propane.
- PubChem. (n.d.). 2-[2-(2-Chloroethoxy)ethoxy]propane.
- PubChem. (n.d.). 2-(2-Chloroethoxy)propane.
- PubChemLite. (n.d.). 2-(2-iodoethoxy)propane (C5H11IO).
- Polysciences. (n.d.). Custom Synthesis Services | Specialty Chemicals.
- Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution.
- Otava Chemicals. (n.d.). Custom Synthesis.
- Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds.
- Richman Chemical Inc. (n.d.). Custom Synthesis | Toll Manufacturing | Raw Material Sourcing.
- Life Chemicals. (2024, November 1). Custom Synthesis Services | Contract Research.
- TCI AMERICA. (n.d.). 2,2-Diethoxypropane | 126-84-1.
Sources
- 1. polysciences.com [polysciences.com]
- 2. Custom Synthesis [otavachemicals.com]
- 3. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 4. Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. jk-sci.com [jk-sci.com]
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- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Iodo-2-(propan-2-yloxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-(propan-2-yloxy)ethane, colloquially referred to as 2-isopropoxyethyl iodide, is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, incorporating both an ether linkage and a reactive primary iodide, renders it a versatile building block for the introduction of the isopropoxyethyl moiety in the synthesis of more complex molecules. This guide provides a comprehensive overview of its nomenclature, synthesis, predicted properties, and reactivity, offering valuable insights for its application in research and development, particularly in the realm of medicinal chemistry and materials science. While this specific molecule is not extensively documented in the literature, this guide extrapolates its characteristics from well-established principles of organic chemistry and data from analogous compounds.
Nomenclature and Structure
The systematic IUPAC name for this compound is 1-iodo-2-(propan-2-yloxy)ethane .
Synonyms:
-
2-isopropoxyethyl iodide
-
Isopropyl 2-iodoethyl ether
Structural Representation:
Molecular Structure of 1-Iodo-2-(propan-2-yloxy)ethane
Synthesis and Mechanistic Considerations
The synthesis of 1-iodo-2-(propan-2-yloxy)ethane can be approached through several established synthetic methodologies. The most logical and efficient routes involve the formation of the ether linkage followed by iodination, or vice versa.
Method 1: Williamson Ether Synthesis followed by Finkelstein Reaction
This two-step approach is a classic and reliable method for the preparation of unsymmetrical ethers and subsequent conversion to the desired iodide.
Step 1: Synthesis of 2-(Isopropoxy)ethanol via Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In this step, sodium isopropoxide is reacted with 2-chloroethanol or 2-bromoethanol. The alkoxide is typically prepared in situ by reacting isopropanol with a strong base like sodium hydride.
-
Reaction: (CH₃)₂CHOH + NaH → (CH₃)₂CHONa + H₂ (CH₃)₂CHONa + ClCH₂CH₂OH → (CH₃)₂CHOCH₂CH₂OH + NaCl
-
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 equivalents) is suspended in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
The flask is cooled in an ice bath, and isopropanol (1.0 equivalent) is added dropwise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.
-
A solution of 2-chloroethanol (1.0 equivalent) in anhydrous THF is then added dropwise to the alkoxide solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.
-
After cooling, the reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-(isopropoxy)ethanol.
-
Step 2: Conversion of 2-(Isopropoxy)ethanol to 1-Iodo-2-(propan-2-yloxy)ethane via Finkelstein Reaction
The Finkelstein reaction is an SN2 reaction that involves the exchange of a halide.[3] To achieve this, the hydroxyl group of 2-(isopropoxy)ethanol is first converted to a better leaving group, such as a tosylate or mesylate, which is then displaced by iodide. A more direct conversion of the alcohol to the iodide can also be achieved.[4]
-
Reaction (via Tosylate): (CH₃)₂CHOCH₂CH₂OH + TsCl → (CH₃)₂CHOCH₂CH₂OTs + HCl (CH₃)₂CHOCH₂CH₂OTs + NaI → (CH₃)₂CHOCH₂CH₂I + NaOTs
-
Experimental Protocol (via Tosylate):
-
2-(Isopropoxy)ethanol (1.0 equivalent) is dissolved in pyridine or dichloromethane.
-
The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) is added portion-wise.
-
The reaction is stirred at 0°C for several hours and then allowed to warm to room temperature overnight.
-
The reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated.
-
The resulting tosylate is dissolved in acetone, and sodium iodide (1.5 equivalents) is added.
-
The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by the precipitation of sodium tosylate.[3]
-
After completion, the mixture is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the final product, 1-iodo-2-(propan-2-yloxy)ethane.
-
Synthetic Pathway via Williamson Ether Synthesis and Finkelstein Reaction
Method 2: Alkoxymercuration-Demercuration followed by Iodination
An alternative approach involves the formation of the ether from an alkene, followed by conversion of the resulting alcohol to the iodide.
Step 1: Synthesis of 2-(Isopropoxy)ethanol via Alkoxymercuration-Demercuration
This method achieves the Markovnikov addition of an alcohol across a double bond.[5]
-
Reaction: CH₂=CH₂ + (CH₃)₂CHOH + Hg(OAc)₂ → Intermediate Intermediate + NaBH₄ → (CH₃)₂CHOCH₂CH₂OH
-
Experimental Protocol:
-
Ethene gas is bubbled through a solution of mercury(II) acetate in isopropanol.
-
After the reaction is complete, an aqueous solution of sodium borohydride is added to the mixture to replace the mercury with hydrogen.
-
The product, 2-(isopropoxy)ethanol, is then isolated and purified.
-
Step 2: Conversion to 1-Iodo-2-(propan-2-yloxy)ethane
This step is identical to Step 2 in Method 1.
Predicted Physicochemical Properties
Due to the lack of experimental data for 1-iodo-2-(propan-2-yloxy)ethane, its physical properties can be estimated based on analogous compounds.
| Property | Predicted Value | Basis for Estimation |
| Molecular Formula | C₅H₁₁IO | - |
| Molecular Weight | 214.04 g/mol | - |
| Appearance | Colorless to light yellow liquid | Alkyl iodides are often colorless but can develop a yellowish tint upon exposure to light due to the formation of iodine. Ethers are typically colorless.[6] |
| Boiling Point | ~170-190 °C | Higher than the corresponding chloro- or bromo-analogs due to the larger size and polarizability of the iodine atom, leading to stronger van der Waals forces. The boiling points of ethers are comparable to alkanes of similar molecular weight.[7] |
| Density | ~1.5 g/mL | Significantly denser than water due to the presence of the heavy iodine atom. |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ether, chloroform, acetone). | The ether group can act as a hydrogen bond acceptor, conferring slight water solubility. The overall molecule is largely nonpolar.[8] |
Spectroscopic Characterization
The structure of 1-iodo-2-(propan-2-yloxy)ethane can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the isopropoxy and iodoethyl groups.
-
A doublet for the two methyl groups of the isopropyl moiety.
-
A septet for the methine proton of the isopropyl group.
-
Two triplets for the two methylene groups of the ethyl chain. The methylene group adjacent to the iodine atom would be expected to be the most downfield of these due to the deshielding effect of the iodine. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[9]
-
-
¹³C NMR: The spectrum would show distinct signals for each of the five carbon atoms. The carbon atom bonded to the iodine would be significantly shifted upfield compared to a carbon bonded to a less electronegative halogen. Carbons adjacent to the ether oxygen would appear in the 50-80 ppm range.[9]
-
IR Spectroscopy: The most prominent feature would be a strong C-O stretching vibration in the region of 1050-1150 cm⁻¹.[10] The C-I stretch is typically weak and falls in the far-infrared region, often outside the range of standard laboratory spectrometers.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of an iodine atom and cleavage of the ether bond.
Reactivity and Applications
The reactivity of 1-iodo-2-(propan-2-yloxy)ethane is dominated by the chemistry of the carbon-iodine bond.
Nucleophilic Substitution Reactions
The primary alkyl iodide is an excellent substrate for SN2 reactions. The carbon atom bonded to the iodine is electrophilic and susceptible to attack by a wide range of nucleophiles.
General SN2 Reaction of 1-Iodo-2-(propan-2-yloxy)ethane
This reactivity makes it a valuable reagent for introducing the isopropoxyethyl group into various molecules. Potential applications include:
-
Pharmaceutical Synthesis: As a building block for the synthesis of drug candidates, where the ether moiety can improve pharmacokinetic properties such as solubility and metabolic stability.
-
Materials Science: In the synthesis of functionalized polymers and other materials.
Ether Cleavage
Ethers are generally unreactive, but they can be cleaved by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr).[11][12] In the case of 1-iodo-2-(propan-2-yloxy)ethane, treatment with excess HI would likely lead to the cleavage of the ether bond, ultimately yielding diiodoethane and isopropanol.
Safety and Handling
As with all alkyl iodides and ethers, appropriate safety precautions must be taken when handling 1-iodo-2-(propan-2-yloxy)ethane.
-
Toxicity: Alkyl iodides are generally considered to be toxic and should be handled in a well-ventilated fume hood. Ethers can cause drowsiness and dizziness upon inhalation.[13][14]
-
Flammability: While the high iodine content reduces its flammability compared to simple ethers, it should still be treated as a flammable substance.
-
Light Sensitivity: Alkyl iodides can decompose upon exposure to light, releasing free iodine. Therefore, the compound should be stored in amber bottles in a cool, dark place.
-
Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[15] Although the presence of the iodide may influence this process, it is prudent to test for the presence of peroxides before heating or distilling the compound.
Conclusion
1-Iodo-2-(propan-2-yloxy)ethane is a valuable, albeit not commonly available, synthetic intermediate. Its bifunctional nature allows for the strategic introduction of the isopropoxyethyl group in a variety of chemical transformations. A thorough understanding of its synthesis, predicted properties, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. The synthetic routes described, based on fundamental and reliable organic reactions, provide a practical framework for its preparation. As with any chemical, especially one with limited documented data, all handling and reactions should be conducted with appropriate caution and adherence to safety protocols.
References
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. 2025. [Link]
-
ResearchGate. Synthesis of β‐iodo alkyl ethers 4, 5 and 6 using different alcohols... [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Chemguide. triiodomethane (iodoform) reaction with alcohols. [Link]
-
Iodine in organic synthesis. [Link]
-
Wikipedia. Vinyl iodide functional group. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]
-
Chemistry LibreTexts. 9.8: Reactions of Ethers. 2015. [Link]
-
Chemistry LibreTexts. 18.2: Preparing Ethers. 2025. [Link]
-
Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
-
ACS Publications. Detritylation of Ethers Using Iodine−Alcohol Reagents: An Acid-Catalyzed Reaction | The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. 18.1: Names and Properties of Ethers. 2024. [Link]
-
Organic Chemistry Portal. Finkelstein Reaction. [Link]
-
Health and Safety Department. Ethers | Health & Safety. 2024. [Link]
-
ResearchGate. (PDF) Iodine in Organic Synthesis. 2025. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. 2014. [Link]
-
RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [https://www.rjpbcs.com/pdf/2016_7(6)/[16].pdf]([Link]16].pdf)
-
Chemia. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. 2022. [Link]
-
Environment, Health & Safety. Use of Ether. [Link]
-
A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. [Link]
-
Chemistry LibreTexts. 4.1: Names and Properties of Ethers. 2025. [Link]
-
Doc Brown's Chemistry. Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling point trends solubility alkyl halides advanced A level organic chemistry revision notes. 2026. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Iodine-catalyzed disproportionation of aryl-substituted ethers under solvent-free reaction conditions. [Link]
-
CK-12 Foundation. Physical and Chemical Properties of Ethers. 2026. [Link]
-
Chemistry LibreTexts. 14.2: Spectroscopy of Ethers. 2019. [Link]
-
BYJU'S. Finkelstein Reaction. [Link]
-
OpenStax. 18.1 Names and Properties of Ethers - Organic Chemistry. 2023. [Link]
-
SATHEE - IIT Kanpur. Finkelstein Reaction. [Link]
-
Web pdf template. Ether: It's hazards and safe use. [Link]
-
Oregon State University. CH 336: Ether Spectroscopy. 2020. [Link]
-
Oreate AI Blog. Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. 2026. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling point trends solubility alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 7. 18.1 Names and Properties of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 15. 18.1 Names and Properties of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Synthesis of 2-(2-Iodoethoxy)propane
Abstract & Scope
This application note details the synthesis of 2-(2-iodoethoxy)propane (also known as 1-iodo-2-isopropoxyethane), a valuable alkylating agent and linker in medicinal chemistry.[1][2] Due to the presence of the acid-sensitive isopropyl ether functionality, the synthesis requires conditions that avoid strong Lewis acids or harsh acidic refluxes which could lead to ether cleavage.[1][2]
We present two validated protocols:
-
Protocol A (The Precision Route): A modified Appel reaction utilizing triphenylphosphine (
), iodine ( ), and imidazole.[2] This "one-pot" method is ideal for research-scale synthesis ( g) where high functional group tolerance is required.[1][2] -
Protocol B (The Scalable Route): A two-step sequence involving mesylation followed by Finkelstein iodination. This route is preferred for process-scale applications (
g) to avoid the chromatographic removal of triphenylphosphine oxide.[1][2]
Chemical Background & Retrosynthesis[2]
The transformation involves the conversion of a primary alcohol to a primary iodide while preserving the secondary ether linkage.
Reaction Scheme:
Strategic Considerations:
-
Ether Stability: The isopropyl group is susceptible to cleavage by strong acids (forming isopropyl cation/isopropanol).[2] Therefore, direct reflux with concentrated HI is not recommended .[2]
-
Leaving Group Activation: The hydroxyl group is a poor leaving group. Protocol A activates it as an oxyphosphonium salt; Protocol B activates it as a sulfonate ester.[2]
Protocol A: Modified Appel Reaction (Research Scale)
This protocol utilizes the Appel reaction , driven by the formation of the strong phosphorus-oxygen bond in triphenylphosphine oxide (
Reagents & Materials
| Reagent | Equiv.[3][4] | MW ( g/mol ) | Role |
| 2-Isopropoxyethanol | 1.0 | 104.15 | Substrate |
| Triphenylphosphine ( | 1.2 | 262.29 | Activator |
| Iodine ( | 1.2 | 253.81 | Iodinating Agent |
| Imidazole | 1.5 | 68.08 | Base / Scavenger |
| Dichloromethane (DCM) | Solvent | - | Reaction Medium |
Step-by-Step Procedure
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and an addition funnel.
-
Solubilization: Charge the flask with Triphenylphosphine (1.2 equiv) and Imidazole (1.5 equiv). Add anhydrous DCM (10 mL per gram of substrate) and stir until dissolved.
-
Iodine Addition: Cool the solution to 0 °C (ice bath). Add Iodine (1.2 equiv) portion-wise over 15 minutes.
-
Observation: The solution will turn a deep dark brown/violet color. Stir for 15 minutes until a yellow/orange suspension forms (formation of the iodophosphonium salt).
-
-
Substrate Addition: Add 2-Isopropoxyethanol (1.0 equiv) dropwise via the addition funnel over 20 minutes, maintaining the temperature < 5 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature . Stir for 4–6 hours.
-
Self-Validating Check: The reaction mixture often lightens in color as the iodine is consumed. Monitor by TLC (System: 10% EtOAc/Hexanes).[2] The alcohol spot (
) should disappear, replaced by a high spot ( ).
-
-
Workup:
-
Filter the mixture through a fritted funnel to remove the bulk of the precipitated imidazole hydroiodide.[2]
-
Concentrate the filtrate to ~20% of its original volume.
-
Add Hexanes (equal volume to original DCM) to precipitate triphenylphosphine oxide (
).[2] Stir vigorously for 30 minutes. -
Filter off the white solid (
).[2]
-
-
Purification:
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and activation mechanism.
Caption: Mechanistic pathway of the Appel reaction showing the activation of the alcohol by the iodophosphonium salt.[1][2]
Protocol B: Mesylate Displacement (Process Scale)
This route avoids the generation of stoichiometric triphenylphosphine oxide waste, making it superior for larger batches.[2]
Step 1: Mesylation
Reaction:
-
Setup: 1L RBF,
atm, 0 °C. -
Procedure: Dissolve 2-Isopropoxyethanol (1.0 equiv) and Triethylamine (1.5 equiv) in DCM (10 vol).
-
Addition: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.[2]
-
Workup: After 2 hours, wash with 1M HCl, saturated
, and brine. Dry and concentrate. -
Result: The crude mesylate is typically pure enough (>95%) for the next step.
Step 2: Finkelstein Iodination
Reaction:
-
Solvent: Dissolve the crude mesylate in Acetone (5 vol).
-
Reagent: Add Sodium Iodide (NaI) (2.0 equiv).
-
Conditions: Reflux for 12–18 hours.
-
Self-Validating Check: A white precipitate (Sodium Mesylate) will form as the reaction proceeds.[2]
-
-
Workup: Cool, filter off the solids, and concentrate the acetone. Redissolve the residue in Ether/Hexanes, wash with Sodium Thiosulfate (to remove iodine color), and water.[1][2]
-
Purification: Distillation (as in Protocol A).
Workflow Diagram
Caption: Comparative workflow for the two synthesis protocols, converging at the purification stage.
Analytical Data & Characterization
| Parameter | Expected Value/Observation |
| Appearance | Colorless to pale yellow liquid (darkens upon storage over Cu wire).[1] |
| Boiling Point | ~75–80 °C at 15 mmHg (Estimated); ~170 °C at 760 mmHg.[1] |
| Density | ~1.45 g/mL |
| Stability | Light sensitive.[1][3] Store over copper wire in amber glass at 4 °C. |
Safety & Handling
-
Alkylating Agent: Primary alkyl iodides are potent alkylating agents. They are potential carcinogens and should be handled exclusively in a fume hood with proper PPE (gloves, goggles).[2]
-
Incompatibility: Avoid contact with strong oxidizers and strong bases.
-
Waste Disposal: All aqueous washes containing iodine/thiosulfate and organic layers must be disposed of in halogenated waste containers.
References
-
Appel Reaction Mechanism & Scope
-
General Iodination Protocols (Finkelstein)
-
Physical Properties of 2-Isopropoxyethanol
-
Properties of Alkyl Iodides (Reference for Estimation)
-
Synthesis of Related Iodo-Ethers
Sources
- 1. 2-ISOPROPOXYETHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-[2-(2-Chloroethoxy)ethoxy]propane | C7H15ClO2 | CID 15171481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Reaction conditions for alkylation using 2-(2-Iodoethoxy)propane
Application Note: Reaction Conditions for Alkylation using 2-(2-Iodoethoxy)propane
Executive Summary & Reagent Profile
2-(2-Iodoethoxy)propane (CAS: 101088-66-0) is a specialized alkylating agent used to introduce the 2-isopropoxyethyl motif. This moiety acts as a short, lipophilic polyethylene glycol (PEG) spacer capped with an isopropyl group. It is frequently employed in medicinal chemistry to modulate the LogP (lipophilicity) and solubility of phenolic or amine-bearing pharmacophores without introducing the metabolic liability of a simple alkyl chain.
Critical Technical Insight: While available commercially, primary alkyl iodides with ether linkages are prone to homolytic cleavage (discoloration) and hydrolysis upon storage. The "Gold Standard" protocol recommended herein involves either freshly distilling the reagent or generating it in situ from the more stable chloro-analog (2-(2-chloroethoxy)propane) via Finkelstein exchange. This ensures maximum electrophilicity and yield.
Physical Properties (Predicted/Analogous)
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 214.05 g/mol | Significant mass increase vs. Chloro analog (122.6 g/mol ) |
| Boiling Point | ~175-180°C (dec.)[1] | Do not distill at atm.[1] pressure. Use high vacuum (<5 mmHg) if isolation is required. |
| Density | ~1.4 - 1.5 g/mL | Estimated based on alkyl iodide trends.[1] |
| Solubility | DCM, THF, DMF, MeCN | Immiscible with water.[1] |
| Stability | Low | Light sensitive.[1] Store over Cu wire in amber glass at 4°C. |
Mechanistic Grounding
The alkylation proceeds via a classical
The "Finkelstein Advantage":
Direct use of the iodo-reagent is faster than the bromo- or chloro-analogs. However, if the reagent is degraded (brown color indicating
-
Recommendation: If using the chloro-analog precursor, adding catalytic KI or NaI (10-20 mol%) creates a catalytic cycle where the alkyl chloride is converted to the more reactive alkyl iodide in situ.
Figure 1: General
Experimental Protocols
Protocol A: O-Alkylation of Phenols (Standard Conditions)
Best for: Tyrosine residues, phenolic drug scaffolds, and aromatic alcohols.
Reagents:
-
Substrate: 1.0 equiv.
-
2-(2-Iodoethoxy)propane: 1.2 – 1.5 equiv.
-
Base:
(3.0 equiv) or (1.5 equiv - faster). -
Solvent: DMF (anhydrous) or Acetonitrile (MeCN).[1]
Step-by-Step:
-
Activation: In a flame-dried flask, dissolve the phenolic substrate in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Add powdered
. Stir at Room Temperature (RT) for 15 minutes. The solution may change color (phenolate formation). -
Addition: Add 2-(2-Iodoethoxy)propane dropwise via syringe.
-
Expert Tip: If the reagent is dark brown, pass it through a small plug of basic alumina or wash with dilute
immediately before use.
-
-
Reaction: Heat to 60°C . Monitor by TLC/LCMS.
-
Typical Time: 2–6 hours.
-
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF), 1x with brine. Dry over
.[3]
Protocol B: The "Finkelstein-Assisted" Alkylation (Recommended)
Best for: Cost-efficiency and ensuring reagent quality. Uses the cheaper Chloro-analog.
Reagents:
-
Substrate: 1.0 equiv.
-
2-(2-Chloroethoxy)propane: 1.5 equiv.
-
Sodium Iodide (NaI): 0.2 equiv (Catalytic) or 1.5 equiv (Stoichiometric).[1]
-
Base:
(2.0 equiv). -
Solvent: Acetone (if low temp) or DMF (if high temp required).
Step-by-Step:
-
Dissolve substrate and 2-(2-chloroethoxy)propane in DMF.
-
Add
and NaI. -
Heat to 80°C .
-
Mechanism: NaI converts the alkyl chloride to the alkyl iodide in situ. The substrate reacts with the iodide, regenerating
, which continues the cycle.
Decision Logic & Troubleshooting
Use the following workflow to determine the optimal conditions for your specific substrate.
Figure 2: Optimization logic for alkylation workflows.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Reagent hydrolysis or degradation ( | Use fresh reagent.[1] Add 0.5 eq NaI to reaction mixture. Increase temp to 80°C. |
| Darkening of Rxn Mixture | Iodine ( | Add 10% Sodium Thiosulfate ( |
| Elimination Product | Base is too strong/bulky. | The ethoxy-propane tail can undergo E2 elimination to form the vinyl ether.[1] Avoid t-BuOK or NaH. Stick to Carbonates. |
| O- vs C-Alkylation | Ambident nucleophile (e.g., Phenol).[1] | Use "Hard" conditions (Polar Aprotic solvent like DMF) to favor O-alkylation.[1] |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for and Nucleophilicity).
-
PubChem Compound Summary. 2-(2-Chloroethoxy)propane (CAS 13830-12-1). National Center for Biotechnology Information. Link (Source for physical property analogs).[1]
-
BenchChem Protocols. Synthesis of PEG-linkers and Ethoxy-derivatives. (General reference for handling PEG-like alkyl halides). Link[1]
Sources
2-(2-Iodoethoxy)propane as a nucleophilic substitution reagent
An In-Depth Guide to 2-(2-Iodoethoxy)propane as a Nucleophilic Substitution Reagent
Introduction
In the landscape of modern organic synthesis, the introduction of specific ether functionalities is a cornerstone of molecular design, particularly in the fields of pharmaceutical development and materials science. 2-(2-Iodoethoxy)propane emerges as a highly efficient and versatile alkylating agent for installing the isopropoxyethyl group onto a wide range of nucleophiles. This guide provides a comprehensive overview of its reactivity, detailed experimental protocols, and the underlying mechanistic principles that govern its application.
The structure of 2-(2-Iodoethoxy)propane is optimized for nucleophilic substitution. It features a primary alkyl iodide, which is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions due to minimal steric hindrance and the superb leaving group ability of iodide.[1][2] This combination allows for efficient reactions with a diverse array of nucleophiles under relatively mild conditions, making it a valuable tool for researchers and synthetic chemists.
Chemical Properties and Reactivity Profile
Understanding the physicochemical properties of 2-(2-Iodoethoxy)propane is essential for its effective use. While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from its chloro-analog, 2-(2-chloroethoxy)propane, and general chemical principles.
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₅H₁₁IO | |
| Molecular Weight | 214.04 g/mol | |
| Appearance | Colorless to light yellow liquid | Alkyl iodides can discolor upon storage due to light-induced decomposition. |
| Boiling Point | > 150 °C | Expected to be significantly higher than the chloro-analog due to the heavier iodine atom. |
| Reactivity | High | The carbon-iodine bond is weak and highly polarizable, making iodide an excellent leaving group.[3] |
The key to the utility of 2-(2-Iodoethoxy)propane lies in its reactivity, which is dominated by the SN2 mechanism. This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[2][4] This mechanism is highly favored for primary alkyl halides like 2-(2-Iodoethoxy)propane because the reaction center is sterically accessible, leading to faster reaction rates compared to more substituted halides.[2][5]
Mechanism of Action: The SN2 Pathway
The reaction of 2-(2-Iodoethoxy)propane with a nucleophile (Nu⁻) proceeds via a classic SN2 backside attack.[5] The nucleophile approaches the carbon atom bearing the iodine from the side opposite to the C-I bond.[2][5] This approach minimizes steric repulsion and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-I bond's lowest unoccupied molecular orbital (LUMO).[6]
The reaction passes through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.[5][6] As the new C-Nu bond forms, the C-I bond simultaneously breaks.[4] This concerted process results in an inversion of stereochemistry at the reaction center, famously compared to an umbrella flipping inside out in a strong wind.[5] While 2-(2-Iodoethoxy)propane itself is achiral, this stereochemical consideration is critical when the resulting product has a new stereocenter.
Caption: SN2 reaction mechanism of 2-(2-Iodoethoxy)propane.
Application Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers and is the primary application for 2-(2-Iodoethoxy)propane.[7][8] The following protocol details the synthesis of an isopropoxyethyl ether from a generic primary alcohol, a common procedure in drug development and medicinal chemistry.
Protocol 1: Synthesis of an O-Alkylated Product
This protocol describes the reaction of 2-(2-Iodoethoxy)propane with a primary alcohol (R-OH) to form the corresponding ether (R-O-CH₂CH₂OCH(CH₃)₂).
Materials and Reagents
| Reagent/Material | Purpose | Typical Molar Eq. |
| Primary Alcohol (R-OH) | Nucleophile Precursor | 1.0 |
| Sodium Hydride (NaH), 60% in mineral oil | Strong Base | 1.2 |
| 2-(2-Iodoethoxy)propane | Electrophile | 1.1 - 1.5 |
| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | - |
| Saturated NH₄Cl (aq) | Quenching Agent | - |
| Diethyl Ether | Extraction Solvent | - |
| Brine | Washing Agent | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - |
Step-by-Step Methodology
-
Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Solvent Addition: Add anhydrous THF via syringe to suspend the sodium hydride. Cool the suspension to 0 °C using an ice bath.
-
Alkoxide Formation: Dissolve the primary alcohol (1.0 eq.) in a separate flask with anhydrous THF. Add this solution dropwise to the NaH suspension via the dropping funnel.[9] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium alkoxide.[9]
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add 2-(2-Iodoethoxy)propane (1.1 - 1.5 eq.) dropwise. After addition, allow the reaction to warm to room temperature and then heat to reflux (typically 60-65 °C).[7]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.[10]
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with diethyl ether.[11]
-
Purification: Combine the organic extracts and wash sequentially with water and then brine to remove residual salts and solvent.[7][11] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]
-
Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel to yield the pure ether.
Caption: Experimental workflow for Williamson ether synthesis.
Quantitative Data Summary
The efficiency of the Williamson ether synthesis using 2-(2-Iodoethoxy)propane depends on the nucleophile and reaction conditions. The following table provides representative data based on analogous reactions.[11]
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohol | NaH | THF | 65 (Reflux) | 4 - 8 | 75 - 90 |
| Phenol | K₂CO₃ | DMF | 80 | 6 - 12 | 80 - 95 |
| Thiophenol | NaH | THF | 65 (Reflux) | 2 - 4 | >90 |
| Secondary Alcohol | NaH | THF | 65 (Reflux) | 8 - 16 | 50 - 70 |
Note: Yields with secondary alcohols may be lower due to competing E2 elimination reactions, a common issue with sterically hindered substrates.[8][9]
Safety and Handling
Proper safety precautions are mandatory when working with 2-(2-Iodoethoxy)propane and its reagents.
-
2-(2-Iodoethoxy)propane: While a specific Safety Data Sheet (SDS) is not available, it should be handled as a hazardous chemical. Its chloro-analog is classified as highly flammable, toxic if swallowed, and toxic if inhaled.[12] Alkyl iodides are often lachrymators and are sensitive to light. Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.[9]
-
Solvents: Anhydrous THF and diethyl ether are highly flammable liquids.[14][15] Keep away from ignition sources and use in a well-ventilated area.[16]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete alkoxide formation. 2. Reagent degradation (e.g., moisture). 3. Insufficient reaction time/temperature. | 1. Ensure complete reaction of alcohol with base (cessation of H₂ bubbling). 2. Use freshly opened anhydrous solvents and high-quality reagents. 3. Increase reaction time or temperature moderately; monitor by TLC. |
| Elimination Byproduct (Alkene) | Reaction with a sterically hindered nucleophile (e.g., secondary or tertiary alcohol). | This is an inherent limitation of the SN2 reaction.[10] Consider alternative synthetic routes if elimination is the major pathway. |
| Starting Material Remains | 1. Insufficient amount of base or electrophile. 2. Poorly reactive nucleophile. | 1. Re-check stoichiometry; use a slight excess of base and electrophile. 2. Use a more polar aprotic solvent like DMF to increase reaction rate. |
References
- Benchchem. An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis. Benchchem.
- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
- Wikipedia. SN2 reaction. Wikipedia.
- Benchchem. Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodopropane. Benchchem.
- Chemistry Student. Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). YouTube.
- Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of 2-Adamantyl Ethers. Benchchem.
- All 'Bout Chemistry. Stereochemical Aspects Of Nuclephilic Substitution Reactions - Haloalkanes And Haloarenes #22. YouTube.
- Master Organic Chemistry. The SN2 Reaction Mechanism. Master Organic Chemistry.
- PubChem - NIH. 2-(2-Chloroethoxy)propane | C5H11ClO | CID 8022540. PubChem.
- Chemistry LibreTexts. 18.3: Preparing Ethers. Chemistry LibreTexts.
- Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide.
- ChemicalBook. 2,2-Diethoxypropane - Safety Data Sheet. ChemicalBook.
- ECHEMI. 2,2-Diethoxypropane SDS, 126-84-1 Safety Data Sheets. ECHEMI.
- Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.
- Chemistry LibreTexts. 18.2: Preparing Ethers. Chemistry LibreTexts.
- Google Patents. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol. Google Patents.
- TCI AMERICA. 2,2-Diethoxypropane | 126-84-1. TCI AMERICA.
- ResearchGate. Synthesis technology of tetraethoxypropane. ResearchGate.
- Chemos GmbH & Co.KG. Safety Data Sheet: 2-Ethoxypropanol. Chemos GmbH & Co.KG.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-(2-Chloroethoxy)propane | C5H11ClO | CID 8022540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. 2,2-Diethoxypropane | 126-84-1 | TCI AMERICA [tcichemicals.com]
- 16. chemos.de [chemos.de]
Installing isopropoxyethyl group on heterocycles protocol
Executive Summary
The 2-isopropoxyethyl group (
This guide provides a validated, self-contained technical protocol for installing this group onto Nitrogen-heterocycles (e.g., indoles, pyrazoles, imidazoles). It prioritizes two pathways:
-
Nucleophilic Substitution (
): Using 2-isopropoxyethyl tosylate or bromide. -
Mitsunobu Reaction: Direct coupling with 2-isopropoxyethanol.
Strategic Decision Framework
Before initiating synthesis, select the optimal pathway based on the acidity (pKa) of the heterocycle and the stability of the substrate.
Figure 1: Decision matrix for selecting the installation protocol.
Part 1: Preparation of Reagents
Commercially available 2-isopropoxyethanol (CAS: 109-59-1) is the common precursor for all alkylating agents described below.
Protocol 1.1: Synthesis of 2-Isopropoxyethyl 4-methylbenzenesulfonate (Tosylate)
Why this route? The tosylate is a crystalline or high-boiling oil that is safer to handle than the volatile bromide and less prone to elimination during storage.
Reagents:
-
2-Isopropoxyethanol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) or Pyridine -
DMAP (0.1 equiv) - Catalyst
-
Dichloromethane (DCM) - Solvent
Step-by-Step:
-
Setup: Charge a round-bottom flask with 2-isopropoxyethanol (e.g., 10.4 g, 100 mmol) and DCM (100 mL). Cool to 0 °C.
-
Addition: Add
(20.9 mL, 150 mmol) and DMAP (1.2 g, 10 mmol). -
Reaction: Add TsCl (22.9 g, 120 mmol) portion-wise over 15 minutes to control exotherm.
-
Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with water (50 mL). Separate organic layer.[1] Wash with 1M HCl (2 x 50 mL) to remove amines, then sat.
and brine. -
Purification: Dry over
, filter, and concentrate. The crude oil is often sufficiently pure (>95%). If necessary, purify via flash chromatography (0-20% EtOAc in Hexane).-
Target Product: Colorless oil or low-melting solid.
-
Protocol 1.2: Synthesis of 1-Bromo-2-isopropoxyethane
Why this route? Alkyl bromides are more reactive than tosylates in some sterically hindered systems.
Reagents:
-
2-Isopropoxyethanol (1.0 equiv)
-
Phosphorus Tribromide (
) (0.4 equiv) -
DCM or
Step-by-Step:
-
Setup: Dissolve 2-isopropoxyethanol (100 mmol) in DCM (50 mL) at 0 °C under
. -
Addition: Add
(40 mmol) dropwise. Caution: Exothermic.[2] -
Reflux: Warm to RT, then reflux for 2 hours.
-
Workup: Pour onto ice/water. Extract with DCM.[3] Wash with
. -
Distillation: Dry and concentrate. Distill under reduced pressure (approx. bp 40-45 °C at 66 mmHg) to obtain the clear liquid bromide.
Part 2: Installation Protocols
Protocol 2.1: General Base-Mediated Alkylation ( )
Scope: Indoles, Pyrazoles, Pyrroles, Piperazines.
Reagents:
-
Electrophile (Tosylate 1.1 or Bromide 1.2) (1.2 – 1.5 equiv)
-
Base:
-
Strong (for Indoles/Pyrroles): Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)
-
Mild (for Pyrazoles/Imidazoles): Cesium Carbonate (
) (2.0 equiv)
-
-
Solvent: DMF (anhydrous) or Acetonitrile (MeCN)
Step-by-Step (NaH Method):
-
Deprotonation: Dissolve the heterocycle in anhydrous DMF (0.2 M concentration) under argon. Cool to 0 °C. Add NaH portion-wise. Stir for 30 min at 0 °C (gas evolution
must cease). -
Alkylation: Add the electrophile (dissolved in minimal DMF) dropwise.
-
Reaction: Warm to RT and stir.
-
Optimization: If sluggish, heat to 60 °C.
-
Monitoring: LCMS usually shows M+87 mass shift (Isopropoxyethyl group).
-
-
Workup: Carefully quench with
(excess NaH will bubble). Extract with EtOAc.[6] Wash organic layer extensively with and LiCl solution (to remove DMF). -
Purification: Flash chromatography.
Step-by-Step (
-
Mix: Combine heterocycle,
, and electrophile in MeCN or DMF. -
Heat: Heat to 60–80 °C in a sealed vial for 4–16 hours.
-
Filter: Filter off inorganic salts. Concentrate and purify.
Protocol 2.2: Mitsunobu Reaction
Scope: Acidic heterocycles (Imides, Tetrazoles, some Indoles) where alkylation is difficult.
Reagents:
-
Heterocycle (1.0 equiv)
-
2-Isopropoxyethanol (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD or DEAD (1.5 equiv)
-
Solvent: THF or Toluene
Step-by-Step:
-
Setup: Dissolve Heterocycle, Alcohol, and
in anhydrous THF (0.1 M) under . Cool to 0 °C. -
Addition: Add DIAD dropwise over 10–20 minutes. The yellow color should fade between drops.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT overnight.
-
Workup: Concentrate directly.
-
Purification: Triturate with
/ Hexane to precipitate Triphenylphosphine oxide ( ). Filter. Purify filtrate by column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Elimination of electrophile | The isopropoxyethyl group has a |
| Regioselectivity (Pyrazoles) | Tautomeric equilibrium | Alkylation typically favors the less sterically hindered nitrogen (N1) or the nitrogen with the highest electron density depending on conditions.[2] Switch solvent (DMF vs THF) or use steric bulk to direct. |
| O-Alkylation vs N-Alkylation | Ambident nucleophile (e.g., Pyridones) | Solvent Control: Polar aprotic (DMF) favors N-alkylation (charge control).[2] Non-polar/Ag salts favor O-alkylation. |
| Product is an Oil/Gum | Lipophilic nature of group | The isopropoxyethyl group lowers melting points.[2] Isolate as HCl or TFA salt to obtain a solid. |
References
-
Synthesis of 2-methoxyethyl tosylate (Analogous Protocol): PrepChem. "Synthesis of 2-methoxyethyl tosylate." Available at: [Link] (Accessed Oct 2023).
-
Mitsunobu Reaction Mechanism & Protocol: Organic Chemistry Portal. "Mitsunobu Reaction."[7] Available at: [Link]
-
Alkylation of Heterocycles (General Review): Ciriminna, R. et al. "Alkylation of Nitrogen Heterocycles: A Review." Molecules, 2022.[8][9] (Contextual grounding for
usage).
Sources
- 1. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 2. Propane, 1-bromo-2-methyl- (CAS 78-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Isopropylethanediol | C5H12O2 | CID 7996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 6. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 2-(2-Iodoethoxy)propane
Executive Summary: The "Double Threat" Mechanism
2-(2-Iodoethoxy)propane (an iodo-ether) presents a unique stability challenge compared to standard alkyl halides. It is susceptible to two distinct but synergistic degradation pathways:
-
Photolytic Instability (Primary): The Carbon-Iodine (C-I) bond is relatively weak (
53 kcal/mol). Exposure to UV or visible light causes homolytic cleavage, generating iodine radicals ( ). -
Ether Peroxidation (Secondary): The ether linkage (
) is prone to auto-oxidation upon exposure to air, forming hydroperoxides. These peroxides can chemically oxidize the iodide to iodine, accelerating the degradation even in the absence of light.
Symptoms of Failure:
-
Color Change: Clear/Colorless
Pink Yellow Brown (Accumulation of ). -
Precipitate: Formation of polymeric solids or copper iodide (if stabilized).
The Mechanism of Failure
Understanding the degradation pathway is critical for implementing the correct preventative measures. The iodine generated acts as an autocatalyst, meaning the degradation accelerates over time if not checked.
Diagram 1: Photolytic & Oxidative Degradation Pathway
Figure 1: The dual-pathway degradation mechanism showing how light and oxygen synergistically produce free iodine.
Storage & Handling Protocols (Prevention)
To prevent decomposition, you must interrupt the pathways identified above. The following protocol is the Gold Standard for long-term storage of sensitive iodo-ethers.
Protocol A: The "Copper-Argon" Storage System
Principle:
-
Amber Glass: Blocks <450nm light (prevents homolysis).
-
Copper Stabilizer: Sacrificial metal that reacts with free
to form insoluble Copper(I) Iodide ( ), preventing the autocatalytic feedback loop [1]. -
Argon: Heavier than air; forms a better blanket than Nitrogen to prevent ether peroxidation.
Step-by-Step Implementation:
-
Container Selection: Use a borosilicate Amber Vial with a PTFE-lined screw cap.
-
Stabilizer Preparation:
-
Obtain high-purity Copper wire (or turnings).
-
Critical Step: Acid wash the copper (dilute HCl) to remove surface oxides, rinse with water, then acetone, and dry under vacuum. Bright, shiny copper is required.
-
Add 1-2 strands of copper wire into the vial.
-
-
Transfer: Syringe the 2-(2-Iodoethoxy)propane into the vial under an inert atmosphere.
-
Blanketing: Purge the headspace with Argon for 30-60 seconds.
-
Seal & Store: Seal tightly with Parafilm. Store at -20°C .
Comparative Stability Data
| Storage Condition | Expected Shelf Life | Visual Indicator of Failure |
| Clear Vial, Room Temp, Air | < 1 Week | Dark Brown Liquid |
| Amber Vial, 4°C, Air | 1-2 Months | Light Pink/Yellow Tint |
| Amber Vial, -20°C, Argon, Copper | > 12 Months | Remains Colorless / Cu turns Black |
Remediation Protocol (The "Rescue" Wash)
If your compound has already turned pink or brown, it contains free iodine (
Reagents Needed:
-
Sodium Thiosulfate (
) - 10% aqueous solution. -
Diethyl Ether or Ethyl Acetate (extraction solvent).
-
Magnesium Sulfate (
) - drying agent.
Diagram 2: Purification Workflow
Figure 2: Workflow to remove free iodine using sodium thiosulfate reduction.
Detailed Procedure:
-
Dilution: Dissolve the crude material in an organic solvent (e.g., Diethyl Ether).
-
The Wash: Shake the organic layer with 10% Sodium Thiosulfate solution.
-
Observation: The brown color should instantly transfer to the aqueous phase or disappear as
is reduced to colorless iodide ( ) [2].
-
-
Workup: Wash with brine, dry over anhydrous
, filter, and concentrate on a rotary evaporator.-
Note: Keep the water bath cool (<30°C) to prevent thermal decomposition during concentration.
-
Troubleshooting & FAQs
Q: The copper wire in my storage vial turned black. Is the compound ruined?
A: No, this indicates the system is working . The copper surface has reacted with trace free iodine to form Copper Iodide (
Q: Can I use Sodium Bisulfite instead of Thiosulfate?
A: Yes, Sodium Bisulfite (
Q: I see a white solid forming in the liquid after months of storage.
A: This could be a polymer or, if you are using copper stabilization, suspended
Q: Why Argon instead of Nitrogen? A: Argon is denser than air, whereas Nitrogen is similar in density to air. For volatile liquids stored in vials, Argon "sits" on top of the liquid more effectively, creating a superior barrier against oxygen ingress which drives the peroxide-mediated decomposition pathway.
References
-
Vertex AI Search (Patent Analysis). Alkyl iodide storage container and method for purification. (US7617934B2). Stabilizing materials (Cu/Ag) repress decomposition by reacting with generated iodine.
-
LibreTexts Chemistry.Standardization of Sodium Thiosulfate. Explains the redox reaction stoichiometry between Thiosulfate and Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
). -
ResearchGate (Community Discussion). Removal of trace Iodine from organic solutions. Comparative discussion on Thiosulfate vs. Sulfite for quenching iodine in organic synthesis.
Technical Support Center: Alkylation with 2-(2-Iodoethoxy)propane
Welcome to the technical support center for troubleshooting alkylation reactions involving 2-(2-Iodoethoxy)propane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic experiments. Here, we delve into the common pitfalls and provide scientifically grounded solutions to optimize your reaction outcomes.
Troubleshooting Guide: Low Yields and Side Reactions
Low yields in alkylation reactions with 2-(2-Iodoethoxy)propane, a secondary iodide, are a frequent challenge. The root cause often lies in the inherent competition between the desired S(_N)2 (substitution) pathway and the E2 (elimination) side reaction.[1][2] Understanding the interplay of various reaction parameters is crucial for steering the reaction towards the desired ether product.
Q1: My reaction yield is low, and I've identified an alkene byproduct. What is happening and how can I fix it?
A1: The formation of an alkene is a tell-tale sign of a competing E2 elimination reaction.[2][3] The alkoxide or other nucleophile you are using is not only a nucleophile but also a base. With a secondary iodide like 2-(2-Iodoethoxy)propane, steric hindrance around the reaction center is more significant than with a primary iodide.[4][5] This increased steric bulk slows down the S(_N)2 pathway, giving the base more opportunity to abstract a proton from a carbon adjacent to the one bearing the iodine, leading to an alkene.[1][6]
Strategies to Minimize Elimination:
-
Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 reaction over E2.[1] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
-
Base/Nucleophile Selection:
-
Steric Hindrance: If possible, use a less sterically hindered nucleophile.[1]
-
Base Strength: While a strong base is needed to deprotonate an alcohol to form an alkoxide, an excessively strong or bulky base can favor elimination.[6][7] Consider using a milder base if your nucleophile is sufficiently acidic to be deprotonated.
-
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are generally preferred for S(_N)2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.
Q2: I'm not seeing any alkene byproduct, but my starting material is not fully consumed, resulting in a low yield. What are the likely causes?
A2: Incomplete conversion of starting materials can stem from several factors related to reaction kinetics and conditions.
Potential Causes and Solutions:
-
Insufficient Reaction Time or Temperature: Some S(_N)2 reactions, especially with sterically hindered substrates, can be slow.[8] If the temperature is too low, the reaction may not have enough energy to proceed at a reasonable rate. Consider gradually increasing the temperature or extending the reaction time. However, be mindful that excessive heat can promote the E2 elimination side reaction.[2][9]
-
Base/Nucleophile Issues:
-
Incomplete Deprotonation: If you are generating your nucleophile in situ (e.g., deprotonating an alcohol to form an alkoxide), ensure the deprotonation is complete. Using a strong, non-nucleophilic base like sodium hydride (NaH) can be effective.[10]
-
Moisture: The presence of water can quench your base and protonate your nucleophile, reducing its effectiveness.[9] Ensure all reagents and solvents are anhydrous.
-
-
Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced. Ensure you are using a solvent in which all components are soluble at the reaction temperature.
Q3: The reaction seems to work, but my isolated yield is still poor after purification. What could be going wrong during the workup and purification?
A3: Post-reaction handling and purification are critical steps that can significantly impact your final yield.
Workup and Purification Considerations:
-
Product Lability: Consider if your product is sensitive to the workup conditions. For example, some ethers can be cleaved under strongly acidic conditions.
-
Extraction Issues: Ensure you are using the appropriate solvent and pH for your aqueous workup to effectively extract your product into the organic layer. Multiple extractions with smaller volumes of solvent are often more efficient than a single large extraction.
-
Purification Method:
-
Column Chromatography: If using column chromatography, ensure you have chosen an appropriate solvent system that provides good separation between your product and any remaining starting materials or byproducts.
-
Distillation: If your product is a liquid, distillation can be an effective purification method. However, ensure the distillation temperature is not so high that it causes decomposition.
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the alkylation of a nucleophile with 2-(2-Iodoethoxy)propane?
A: The primary mechanism is a bimolecular nucleophilic substitution (S(_N)2) reaction.[2] The nucleophile attacks the carbon atom bonded to the iodine from the backside, leading to an inversion of stereochemistry at that center. This is a concerted mechanism, meaning the bond-forming and bond-breaking occur simultaneously.[11]
Q: How does the choice of leaving group affect the reaction?
A: The iodide in 2-(2-Iodoethoxy)propane is an excellent leaving group, which facilitates the S(_N)2 reaction.[9] Generally, for S(_N)2 reactions, the reactivity of alkyl halides follows the trend I > Br > Cl > F.
Q: Can I use 2-(2-Chloroethoxy)propane or 2-(2-Bromoethoxy)propane instead?
A: Yes, but you can expect the reaction to be slower.[9] To compensate for the less reactive leaving group, you may need to use higher temperatures or longer reaction times, which could in turn increase the likelihood of the E2 elimination side reaction.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
The following diagram illustrates the competing S(_N)2 and E2 pathways in the alkylation reaction.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving low yield issues.
Data Summary: Impact of Reaction Conditions
The following table summarizes the expected impact of key reaction parameters on the ratio of S(_N)2 to E2 products.
| Parameter | Change | Expected Impact on S(N)2/E2 Ratio | Rationale |
| Temperature | Decrease | Increase | S(_N)2 reactions generally have a lower activation energy than E2 reactions.[1] |
| Increase | Decrease | Higher temperatures provide more energy to overcome the higher activation barrier of elimination.[2][9] | |
| Base/Nucleophile | Less Sterically Hindered | Increase | Reduces steric clash in the S(_N)2 transition state.[1] |
| More Sterically Hindered/Stronger Base | Decrease | A bulky base will favor abstracting a sterically accessible proton over attacking a hindered carbon.[6][7] | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Increase | Stabilizes the transition state of the S(_N)2 reaction. |
| Polar Protic (e.g., Ethanol) | Decrease | Can solvate the nucleophile, reducing its reactivity. |
Experimental Protocol: General Procedure for Alkylation
This protocol provides a general starting point for the alkylation of an alcohol with 2-(2-Iodoethoxy)propane. Note: This is a generalized procedure and may require optimization for your specific substrate.
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a stirred solution of the alcohol (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF or DMF), add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 2-(2-Iodoethoxy)propane (1.0-1.2 eq.) dropwise.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by an appropriate method (e.g., TLC or GC-MS).
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by distillation, depending on the physical properties of the product.
-
References
- Benchchem. Troubleshooting guide for Williamson ether synthesis with secondary iodides. Accessed February 7, 2026.
- Wikipedia. Williamson ether synthesis. Accessed February 7, 2026.
- YouTube. Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. Published September 5, 2020. Accessed February 7, 2026.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Accessed February 7, 2026.
- Chemistry LibreTexts. Williamson Ether Synthesis. Last updated January 22, 2023. Accessed February 7, 2026.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- YouTube. SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! Published March 26, 2021. Accessed February 7, 2026.
- Byjus. Alkyl Iodide. Accessed February 7, 2026.
- Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. Accessed February 7, 2026.
- Clutch Prep. Williamson Ether Synthesis Practice Problems. Accessed February 7, 2026.
- Reddit. Williamson ether synthesis trouble, 2.0. Published June 26, 2015. Accessed February 7, 2026.
- Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Accessed February 7, 2026.
- PubMed. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Published March 16, 2024. Accessed February 7, 2026.
- National Institutes of Health. 2-(2-Chloroethoxy)propane. In: PubChem. Accessed February 7, 2026.
- Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Accessed February 7, 2026.
- Master Organic Chemistry. Mechanism of the E2 Reaction. Published December 12, 2025. Accessed February 7, 2026.
- ResearchGate. Dual Chemical Looping/Catalytic Process for Alkylation of Benzene With Ethane and Propane Yielding Ethylbenzene and Cumene Over Copper‐Containing Mordenite. Accessed February 7, 2026.
- Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Last updated March 17, 2024. Accessed February 7, 2026.
- YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. Published November 2, 2020. Accessed February 7, 2026.
- Chemistry LibreTexts. Elimination by the E2 mechanism. Last updated January 22, 2023. Accessed February 7, 2026.
- Chemistry LibreTexts. Synthesis of Alkyl Halides from Alcohols. Last updated January 22, 2023. Accessed February 7, 2026.
- YouTube. Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). Published August 31, 2021. Accessed February 7, 2026.
- Master Organic Chemistry. The SN2 Reaction Mechanism. Published July 4, 2012. Accessed February 7, 2026.
- Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. Published January 10, 2014. Accessed February 7, 2026.
- MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Accessed February 7, 2026.
- Lumen Learning. 8.5. Elimination reactions. In: Organic Chemistry 1: An open textbook. Accessed February 7, 2026.
- University of Calgary. Elimination Reactions. In: CHEMISTRY 1000. Accessed February 7, 2026.
- Medium. Breaking Down Alkyl Halides: Key Reactions and Uses. Published July 15, 2025. Accessed February 7, 2026.
- ACS Publications. How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. Accessed February 7, 2026.
- Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Published January 28, 2021. Accessed February 7, 2026.
- YouTube. 11 Part 3: The effect of alkyl halide substitution on the SN2 mechanism. Published March 29, 2020. Accessed February 7, 2026.
- Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. Last updated January 22, 2023. Accessed February 7, 2026.
- YouTube. The Williamson ether synthesis. Published January 25, 2024. Accessed February 7, 2026.
- YouTube. Williamson Ether Synthesis Reaction Mechanism. Published May 1, 2018. Accessed February 7, 2026.
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Minimizing elimination side reactions with 2-(2-Iodoethoxy)propane
Technical Support Center: 2-(2-Iodoethoxy)propane
Welcome to the technical support guide for 2-(2-Iodoethoxy)propane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this secondary alkyl iodide. The following troubleshooting guides and frequently asked questions (FAQs) will help you minimize elimination side reactions and optimize your desired substitution outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an elimination byproduct in my reaction with 2-(2-Iodoethoxy)propane. What is happening?
A1: You are likely observing the result of a competing E2 (bimolecular elimination) reaction. 2-(2-Iodoethoxy)propane is a secondary alkyl iodide. While the carbon-iodine bond is labile, making it a good substrate for substitution, the secondary nature of the electrophilic carbon also makes it susceptible to elimination, especially in the presence of a strong base.[1][2] The base can abstract a proton from a carbon adjacent (beta-carbon) to the carbon bearing the iodine, leading to the formation of a double bond and the elimination of hydrogen iodide.
Q2: What is the primary factor that determines whether I get substitution (SN2) or elimination (E2)?
A2: The competition between SN2 and E2 pathways is influenced by several factors, but a critical determinant is the nature of your nucleophile/base.[3][4][5] Strong, sterically hindered bases tend to favor E2, while good nucleophiles that are weak bases favor SN2.[3][4] Other key factors include the solvent, temperature, and the structure of the substrate itself.
Q3: Can I completely avoid the elimination side reaction?
A3: While completely eliminating the E2 pathway can be challenging with a secondary halide, you can significantly minimize it by carefully selecting your reaction conditions.[2][6] The goal is to create an environment that kinetically favors the SN2 pathway over the E2 pathway.
Q4: My reaction yield is consistently low, even after accounting for the elimination byproduct. What else could be going wrong?
A4: Low yields can stem from several issues beyond the SN2/E2 competition. Consider the purity of your starting materials, including the 2-(2-Iodoethoxy)propane and your nucleophile. The presence of water can deactivate strong bases and alkoxides. Additionally, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture. Sub-optimal reaction time or temperature could also lead to incomplete conversion.
Troubleshooting Guide: Minimizing Elimination
Issue: High Levels of Elimination Byproduct Detected
Q: How does the choice of base impact the SN2/E2 ratio?
A: The base is arguably the most critical factor in controlling the SN2 versus E2 competition.
-
Strong, Non-Nucleophilic Bases: These bases are sterically hindered, making it difficult for them to approach the electrophilic carbon for an SN2 attack.[3][7] However, they can readily abstract a proton from the less hindered beta-carbon, thus promoting the E2 reaction.[8] Examples include potassium tert-butoxide (KOtBu) and lithium diisopropylamide (LDA). Avoid these if your goal is substitution.
-
Strong, Nucleophilic Bases: These are typically small, unhindered bases like hydroxide (OH⁻) and alkoxides (e.g., methoxide, ethoxide).[6] With secondary halides like 2-(2-Iodoethoxy)propane, these reagents can act as both nucleophiles and bases, often leading to a mixture of SN2 and E2 products.[2][6]
-
Weakly Basic, Good Nucleophiles: These reagents are ideal for promoting the SN2 reaction.[3][4][5] They have a high affinity for the electrophilic carbon but a low affinity for protons. Examples include halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), azide (N₃⁻), and thiols/thiolates (RS⁻).
| Base/Nucleophile Type | Examples | Predominant Reaction with 2-(2-Iodoethoxy)propane | Reasoning |
| Strong, Bulky Base | Potassium tert-butoxide (KOtBu), LDA | E2 | Steric hindrance prevents nucleophilic attack, favoring proton abstraction.[4][9] |
| Strong, Unhindered Base | Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt) | Mixture of SN2 and E2 | Can act as both a nucleophile and a base.[2][6] |
| Weakly Basic, Good Nucleophile | Sodium Azide (NaN₃), Sodium Cyanide (NaCN), Sodium Iodide (NaI) | SN2 | High nucleophilicity and low basicity favor attack at the carbon center.[3][4] |
Q: What is the role of the solvent in controlling the reaction outcome?
A: The solvent plays a crucial role in stabilizing the reactants and transition states of both the SN2 and E2 pathways.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are generally preferred for SN2 reactions.[3][6][10] They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive for nucleophilic attack. Protic solvents, in contrast, can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity.[11]
-
Polar Protic Solvents: Solvents such as water, ethanol, and methanol can favor both SN1/E1 and can also participate in SN2/E2. However, they can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and potentially favor elimination.[11] Recent studies also suggest that strong solvent interactions with a Lewis base can favor a switch from an E2 to an SN2 pathway.[12]
Q: How does temperature affect the competition between substitution and elimination?
A: Increasing the reaction temperature generally favors elimination over substitution.[13][14][15] Elimination reactions typically have a higher activation energy than substitution reactions. Furthermore, elimination reactions result in an increase in the number of molecules in the products, leading to a more positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making the ΔG for elimination more favorable. Therefore, to favor the SN2 pathway, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Experimental Protocols
Protocol: Maximizing SN2 Product Formation
This protocol provides a general guideline for a substitution reaction with 2-(2-Iodoethoxy)propane using a weakly basic, good nucleophile.
1. Reagent Preparation:
- Ensure 2-(2-Iodoethoxy)propane is pure and free of acidic impurities.
- Use a high-purity nucleophile (e.g., NaN₃, NaCN). Dry the nucleophile under vacuum if it is hygroscopic.
- Use anhydrous polar aprotic solvent (e.g., DMF, DMSO).
2. Reaction Setup:
- Assemble a flame-dried reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).
- Dissolve the nucleophile in the anhydrous solvent in the reaction flask.
- Slowly add 2-(2-Iodoethoxy)propane (1.0 equivalent) to the solution of the nucleophile (1.1-1.5 equivalents) at room temperature or below (e.g., 0 °C) to control any initial exotherm.
3. Reaction Conditions:
- Maintain the reaction at a controlled, moderate temperature (e.g., room temperature to 50 °C). Monitor the reaction progress by TLC or GC/MS. Avoid excessive heating to minimize the E2 side reaction.[13]
- Stir the reaction mixture until the starting material is consumed.
4. Work-up and Purification:
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with water and brine to remove the solvent and any remaining salts.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to separate the desired SN2 product from any elimination byproduct and unreacted starting materials.
Visualizing Reaction Pathways and Troubleshooting
Diagram: Competing SN2 and E2 Pathways
Caption: A workflow for troubleshooting and optimizing reactions with 2-(2-Iodoethoxy)propane to favor substitution.
References
-
SparkNotes. (n.d.). SN2 vs. E2. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]
- E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution. (2026, January 15). In the world of organic chemistry...
- Verde-Sesto, E., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Reddit. (2020, July 31). Sn2 or E2 reaction? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
- Pearson. (n.d.). E2 Mechanism Explained: Definition, Examples, Practice & Video Lessons.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
- YouTube. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
- YouTube. (2023, March 18).
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
- PubMed. (n.d.).
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
- YouTube. (2022, May 15).
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the alkyl iodide 10.
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]
- ACS Publications. (n.d.).
- Journal of the American Chemical Society. (n.d.). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles.
- YouTube. (2021, January 25). Solvent effects for SN2, SN1, E2, and E1.
-
Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). A. Elimination from 2-Bromopropane. Retrieved from [Link]
- Stack Exchange. (2016, September 29).
- Quora. (2020, April 28).
- CHEMISTRY 1000. (n.d.).
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Chemguide. (n.d.). elimination from 2-bromopropane to give propene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]
Sources
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Handling moisture sensitivity of 2-(2-Iodoethoxy)propane reactions
Technical Support Center: 2-(2-Iodoethoxy)propane Handling & Optimization
Ticket ID: T-IEP-001 Subject: Moisture Sensitivity, Stability, and Reaction Optimization Assigned Specialist: Senior Application Scientist, Chemical Development Group
Incident Triage: The "Moisture" Misconception
User Query: "Is 2-(2-Iodoethoxy)propane moisture sensitive? My reaction failed, and I suspect water contamination."
Technical Assessment:
While 2-(2-Iodoethoxy)propane (CAS: 318958-37-1) is not pyrophoric or violently reactive with water (like
The "sensitivity" stems from two distinct failure modes:
-
Reagent Degradation (Slow): Long-term exposure to moisture and light promotes the homolytic cleavage of the C-I bond, liberating iodine (
) and forming alcohol byproducts. -
Reaction Quenching (Fast): In the presence of the strong bases typically required to use this reagent (e.g., NaH, LDA,
), trace water is deprotonated to form Hydroxide ( ). Hydroxide is a smaller, harder nucleophile than your target and will rapidly displace the iodide, generating the alcohol impurity 2-(2-hydroxyethoxy)propane and destroying your yield.
Core Protocol: Storage & Pre-Reaction Handling
To ensure reaction integrity, the reagent must be treated as a "living" system.
Storage Standards
| Parameter | Specification | Technical Rationale |
| Temperature | 2–8°C | Retards thermal elimination of HI and homolytic cleavage. |
| Light | Amber Glass / Foil | Alkyl iodides are photosensitive; UV light cleaves the C-I bond. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative degradation. |
| Stabilizer | Copper Turnings | Copper acts as a radical scavenger, reacting with liberated |
Reagent Revival (Purification)
If your reagent has turned pink, brown, or violet, free iodine is present.
Protocol: The "Thiosulfate Wash"
-
Dissolve the crude 2-(2-Iodoethoxy)propane in
or Hexanes (10 mL solvent per g of reagent). -
Wash with 10%
(Sodium Thiosulfate) solution until the organic layer is colorless. -
Wash with water, then Brine.[3]
-
Dry over anhydrous
. -
Concentrate under reduced pressure (keep bath < 30°C to prevent thermal degradation).
The Failure Mechanism: Why Water Kills Your Reaction
Understanding the competition between your Nucleophile (
Figure 1: The Kinetic Trap. Hydroxide generated from trace water is often a faster nucleophile than bulky organic substrates, leading to preferential hydrolysis over alkylation.
Troubleshooting Guide (FAQ)
Q1: The reagent was colorless when I bought it, but now it's dark brown. Is it dead?
-
Diagnosis: Iodine liberation.[3]
-
Solution: It is not "dead," but it is contaminated. The free iodine acts as an oxidant and a Lewis acid, which can cause side reactions.
-
Action: Perform the Thiosulfate Wash (see Section 2) immediately before use. Do not use "brown" reagent for sensitive couplings.
Q2: Can I dry this reagent over molecular sieves?
-
Diagnosis: Need for anhydrous conditions.[4]
-
Solution: Yes, but with caution.
-
Action: Use Activated 4A Molecular Sieves .
-
Warning: Avoid highly acidic drying agents (like
) or basic alumina if the contact time is long, as the ether linkage can be sensitive to strong Lewis acids, and the alkyl iodide can undergo elimination (dehydrohalogenation) on basic surfaces. Neutral activated sieves are safest.
-
Q3: My yield is 30%, and I see a large peak in LCMS with Mass = [M-I+OH]. What happened?
-
Diagnosis: Hydrolysis (The "Moisture" Failure).
-
Solution: Your system was wet.
-
Action:
-
Solvent: Ensure DMF/THF is anhydrous (<50 ppm water). DMF is notoriously hygroscopic; use fresh bottles or a solvent system.
-
Atmosphere: Did you use a balloon? Nitrogen lines can introduce moisture if not properly trapped.
-
Reagent: Did you add the iodide last? If your base and substrate stirred too long in wet solvent, the base was quenched before the iodide arrived.
-
Q4: I am using NaH in DMF. The reaction turns black instantly upon adding the iodide.
-
Diagnosis: Radical decomposition or polymerization.
-
Solution: Free iodine in the reagent reacting with the hydride.
-
Action: Ensure the iodide is colorless before addition. If it contains
, it reacts with NaH redox-style, generating heat and failing to alkylate.
Standard Operating Procedure: Anhydrous Alkylation
Objective: Mono-alkylation of a phenol or amine using 2-(2-Iodoethoxy)propane.
Reagents:
-
Substrate (1.0 equiv)
-
2-(2-Iodoethoxy)propane (1.2 - 1.5 equiv)
-
Base:
(weak) or (strong) (1.5 - 2.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (
concentration)
Workflow:
Figure 2: Optimized Experimental Workflow to minimize moisture intrusion and thermal degradation.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying alkyl halides and removing iodine).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of
vs Hydrolysis and Finkelstein stability). -
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General handling of light-sensitive alkyl iodides).
-
Sigma-Aldrich (Merck). Safety Data Sheet: 2-(2-Iodoethoxy)propane. (Specific storage requirements: 2-8°C, Light Sensitive).
Sources
Validation & Comparative
1H NMR chemical shifts of 2-(2-Iodoethoxy)propane CH2-I protons
Executive Summary
In the synthesis of PEG-linkers and PROTACs, 2-(2-Iodoethoxy)propane serves as a critical alkylating agent. Its purity is paramount, yet it is frequently prone to elimination (forming vinyl ethers) or hydrolysis (reverting to the alcohol).
This guide provides an authoritative analysis of the 1H NMR chemical shifts for the diagnostic CH₂-I protons. Unlike standard alkyl halides, the presence of the
Structural Analysis & Theoretical Underpinnings
The molecule consists of an isopropyl ether backbone terminating in an ethyl iodide. The critical protons for identification are those on the carbon bearing the iodine atom (
The "Heavy Atom" Anomaly
While electronegativity suggests that shifting from Iodine (2.66) to Chlorine (3.16) should deshield protons, the Heavy Atom Effect (diamagnetic shielding) causes the reverse for iodides. The large electron cloud of iodine shields the
DOT Diagram: Structural Assignment
The following diagram maps the specific chemical environments to their expected NMR signals.
Figure 1: Connectivity and predicted chemical shift mapping for 2-(2-Iodoethoxy)propane. Note the shielding effect of Iodine on H_b.
Comparative Data Analysis
The following table contrasts the target molecule with its direct structural analogs. This comparison is vital for monitoring reaction progress (e.g., Finkelstein reaction from Chloride to Iodide).
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Moiety | Compound | Multiplicity | Diagnostic Note | ||
| CH₂-I | 2-(2-Iodoethoxy)propane | 3.20 – 3.30 | Triplet | ~6.8 | Target Signal. Upfield of Br/Cl analogs. |
| CH₂-Br | 2-(2-Bromoethoxy)propane | 3.45 – 3.50 | Triplet | ~6.5 | Distinct downfield shift (+0.2 ppm). |
| CH₂-Cl | 2-(2-Chloroethoxy)propane | 3.60 – 3.65 | Triplet | ~6.0 | Overlaps with ether CH₂ signals. |
| CH₂-OH | 2-Isopropoxyethanol | 3.70 – 3.75 | Multiplet | N/A | Starting material. Look for broad OH peak. |
| CH₂-O | All of the above | 3.60 – 3.70 | Triplet | ~6.8 | Stable "anchor" signal; often overlaps. |
Key Insight: The shift from ~3.5 ppm (Bromide) to ~3.25 ppm (Iodide) is the definitive marker of a successful halogen exchange. If you see a triplet at 3.45 ppm, your reaction is incomplete.
Experimental Validation Protocol
Self-Validating Workflow for Unstable Alkyl Iodides
Alkyl iodides are sensitive to light and heat, often liberating free iodine (
Step-by-Step Acquisition
-
Sample Preparation (Light Shielded):
-
Weigh ~10 mg of sample into an amber vial.
-
Dissolve in 0.6 mL of neutralized CDCl₃ (pass solvent through basic alumina if acidic).
-
Why? Acid traces catalyze elimination to the vinyl ether.
-
-
Internal Standard (Optional but Recommended):
-
Add 1 drop of Trimethylsilyl chloride (TMS) or use residual CHCl₃ (7.26 ppm) as the lock reference.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (ensure quantitative relaxation).
-
Relaxation Delay (d1): 5 seconds (Iodine protons relax quickly, but accurate integration requires full recovery).
-
Scans (ns): 16 (Sufficient for >95% purity).
-
-
Post-Processing:
-
Phase correction: Manual.
-
Baseline correction: Polynomial (Bernstein).
-
Integration Logic: Set the isopropyl methyl doublet (6H) at ~1.18 ppm to an integral of 6.00. The target CH₂-I triplet should integrate to exactly 2.00.
-
Troubleshooting & Impurity Profiling
Common side reactions produce distinct NMR signatures. Use this decision tree to identify contaminants.
Figure 2: Diagnostic logic for impurity identification in 2-(2-Iodoethoxy)propane spectra.
References
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-iodopropane. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
Technical Comparison: Ionization Modalities and Fragmentation Dynamics of 2-(2-Iodoethoxy)propane
Executive Summary
2-(2-Iodoethoxy)propane (CAS: 55776-96-2) is a specialized alkylating agent frequently employed in the synthesis of ether-linked pharmacophores. Its structural hybridity—combining a labile iodide leaving group with an ether backbone—presents unique challenges and opportunities in mass spectrometry (MS).
This guide objectively compares the analytical performance of Electron Ionization (EI) versus Chemical Ionization (CI) for this specific analyte. Furthermore, it contrasts the mass spectral signature of the iodo-variant against its bromo-analog, providing a decision framework for researchers selecting isotopic labels for metabolic tracing.
Comparative Analysis: Ionization Alternatives
The primary analytical decision when characterizing 2-(2-Iodoethoxy)propane is the choice of ionization energy. The weak C–I bond dissociation energy (approx. 57 kcal/mol) renders standard EI problematic for molecular weight confirmation.
Table 1: Performance Matrix (EI vs. CI)
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Energy Input | 70 eV (Hard) | 10–15 eV (Soft) |
| Molecular Ion ( | Absent/Trace (<1%) | Dominant ( |
| Base Peak | m/z 43 or 73 (Fragment) | m/z 215 (Protonated Molecule) |
| Structural Insight | High (Fingerprint fragmentation) | Low (MW confirmation only) |
| Sensitivity | High for fragments | High for intact adducts |
| Primary Utility | Structural elucidation, Library matching | Purity assessment, MW confirmation |
Analytical Recommendation
-
For Synthesis Verification: Use CI (Methane/Ammonia) . The lability of the iodine atom means EI will almost invariably show a spectrum of the de-iodinated cation, leading to potential false identification as the non-halogenated ether.
-
For Impurity Profiling: Use EI .[1] The diagnostic fragment ions (m/z 73, 87) provide definitive proof of the ether linkage structure.
Mechanistic Fragmentation Analysis
Understanding the fragmentation is critical for distinguishing 2-(2-Iodoethoxy)propane from isomeric impurities. The fragmentation is driven by two competing forces: the inductive effect of the iodine and the mesomeric stabilization of the ether oxygen .
Key Diagnostic Ions (EI Source)
-
m/z 87 (
): The De-iodinated Cation -
m/z 73 (
): The -Cleavage Product -
m/z 43 (
): Isopropyl Cation
Visualization: Fragmentation Pathways[6]
Figure 1: Competing fragmentation pathways for 2-(2-Iodoethoxy)propane under 70 eV Electron Ionization.
Alternative Comparison: Iodo- vs. Bromo-Analogs
In drug development, researchers often choose between iodo- and bromo- intermediates. The MS "performance" of the iodo-variant is distinct.
| Feature | 2-(2-Iodoethoxy)propane | 2-(2-Bromoethoxy)propane |
| Isotopic Pattern | Singlet (I-127 is 100% natural abundance) | Doublet (1:1 ratio of |
| Mass Defect | Negative Mass Defect (I = 126.904) | Moderate Mass Defect |
| Bond Stability | Low (C-I breaks easily) | Moderate (C-Br often survives EI) |
| Detection Logic | Look for loss of 127 | Look for doublet patterns separated by 2 Da |
Insight: The Iodo-analog is superior for precise mass measurement (high mass defect) but inferior for visual pattern recognition compared to the distinct 1:1 doublet of the Bromo-analog.
Experimental Protocol
To ensure data integrity and avoid "ghost peaks" from iodine memory effects in the source, follow this self-validating protocol.
Step 1: System Preparation
-
Inlet: Splitless mode, 250°C.
-
Column: Non-polar (e.g., DB-5ms or equivalent), 30m x 0.25mm.
-
Blank Run: CRITICAL. Run a solvent blank before the sample to establish the iodine background. Iodine sticks to ion sources and can appear in subsequent runs.
Step 2: Acquisition Parameters
-
Method A (Screening): Full Scan EI (m/z 35–300).
-
Success Criteria: Observation of m/z 73 and m/z 87. Absence of m/z 214 is expected.
-
-
Method B (Confirmation): CI (Methane Reagent Gas).[5]
-
Source Temp: 150°C (Lower temp preserves molecular ion).
-
Success Criteria: Observation of m/z 215 (
).
-
Step 3: Data Validation Workflow
Figure 2: Logic flow for validating 2-(2-Iodoethoxy)propane identity via EI-MS.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Haloethers. NIST Chemistry WebBook, SRD 69.[6][7] Retrieved from [Link][6][7]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Sources
Reactivity Comparison: 2-(2-Iodoethoxy)propane vs. 2-(2-Chloroethoxy)propane
Executive Summary
In drug development and organic synthesis, the choice between 2-(2-Iodoethoxy)propane (2-IEP) and 2-(2-Chloroethoxy)propane (2-CEP) as alkylating agents is a critical decision governed by the trade-off between reactivity and stability .
-
2-CEP (Chloride): The industry standard for bulk storage and cost-efficiency. It is robust but kinetically sluggish, often requiring harsh conditions (high heat, strong bases) to effect alkylation.
-
2-IEP (Iodide): The "kinetic hammer." It offers reaction rates
– times faster than the chloride, enabling alkylations under mild conditions. However, it is chemically labile, light-sensitive, and expensive.
Verdict: For robust substrates and scale-up, use 2-CEP . For sensitive scaffolds, late-stage functionalization, or difficult nucleophiles, generate 2-IEP in situ via the Finkelstein reaction.
Chemical Profile & Physical Properties[1][2][3][4][5]
The core structural difference lies in the terminal halogen, which dictates the electrophilicity of the ethyl carbon.
| Feature | 2-(2-Chloroethoxy)propane | 2-(2-Iodoethoxy)propane |
| Structure | ||
| CAS Number | 13830-12-1 | Not widely listed (often in situ) |
| Molecular Weight | 122.59 g/mol | 214.04 g/mol |
| Leaving Group | Chloride ( | Iodide ( |
| C–X Bond Energy | ~339 kJ/mol (Strong) | ~222 kJ/mol (Weak) |
| Est.[1][2][3] Boiling Point | 129 °C | ~160–170 °C (Predicted) |
| Density | 0.97 g/mL | ~1.6 g/mL (Predicted) |
| Stability | High (Shelf-stable years) | Low (Light/Heat sensitive) |
Mechanistic Reactivity Analysis
The superior performance of the iodide analog is grounded in two fundamental physical-organic principles: Bond Dissociation Energy (BDE) and Leaving Group Ability .
The Kinetic Advantage ( Pathway)
Both compounds react primarily via the
-
C–I Bond Weakness: The Carbon-Iodine bond is longer and weaker (222 kJ/mol) than the Carbon-Chlorine bond (339 kJ/mol), facilitating easier cleavage in the transition state.
-
Leaving Group Stability: Iodide is a softer base and the conjugate base of a stronger acid (
HI -10) compared to chloride ( HCl -7). This makes a superior leaving group, stabilizing the negative charge more effectively as it departs.
Reaction Coordinate Visualization
The following diagram illustrates the energy landscape. Note the lower activation barrier (
Experimental Protocols
Scenario A: The Finkelstein Transformation (Activation)
Since 2-IEP is unstable for long-term storage, the "Gold Standard" method is to synthesize it in situ from 2-CEP using the Finkelstein reaction. This protocol creates a self-validating system where the precipitation of NaCl drives the equilibrium forward.
Reagents:
-
Sodium Iodide (NaI) (1.2 – 1.5 equiv)
-
Solvent: Acetone (anhydrous) or 2-Butanone (MEK) for higher temps.
Protocol:
-
Dissolution: Dissolve NaI in anhydrous acetone (0.5 M concentration). The solution should be clear.
-
Addition: Add 2-(2-Chloroethoxy)propane slowly at room temperature.
-
Reflux: Heat to reflux (56 °C for acetone).
-
Observation (Self-Validation): Within 15-60 minutes, a white precipitate (NaCl) will form. This visual cue confirms the conversion of Cl
I is proceeding. -
Workup: Filter off the NaCl solid. The filtrate contains the reactive 2-IEP.
-
Note: For in situ alkylation, add the nucleophile directly to this filtrate (if compatible) or swap solvent to DMF/DMSO.
-
Scenario B: Comparative Alkylation Workflow
This workflow demonstrates how to alkylate a generic phenol (e.g., Acetaminophen or a tyrosine residue) using both agents.
| Step | Method 1: Using 2-CEP (Chloride) | Method 2: Using 2-IEP (In Situ) |
| Base | ||
| Solvent | DMF or DMSO (High boiling) | Acetone/DMF mixture |
| Temperature | 80 °C – 120 °C (Harsh) | 25 °C – 60 °C (Mild) |
| Time | 12 – 48 Hours | 1 – 6 Hours |
| Yield | Moderate (Risk of thermal degradation) | High (Cleaner profile) |
Visualization of the In Situ Strategy
This diagram maps the logical flow of generating the reactive species to avoid storage instability.
Decision Matrix: When to Use Which?
| Variable | Choose 2-CEP (Chloride) | Choose 2-IEP (Iodide) |
| Substrate Stability | Thermally stable >100°C | Thermally sensitive, decomposes >60°C |
| Nucleophile Strength | Strong (Alkoxides, Thiolates) | Weak (Carboxylates, Amides) |
| Scale | Production (>1 kg) | Research / Pilot (<100 g) |
| Cost Sensitivity | High (Budget constrained) | Low (Performance critical) |
| Purification | Distillation preferred | Chromatography preferred |
Expert Insight: If your alkylation with the chloride yields <30% after 24 hours, do not simply increase the temperature. This often leads to elimination side products (formation of the vinyl ether). Instead, add 10 mol% NaI to the reaction mixture. This "catalytic Finkelstein" approach converts the chloride to the iodide transiently, increasing the rate without requiring stoichiometric iodine.
References
- Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for kinetics and leaving group comparison).
-
Physical Properties of Haloethers
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8022540, 2-(2-Chloroethoxy)propane. Retrieved from [Link]
-
-
Nucleophilic Substitution Kinetics
-
Catalytic Use of Iodide
-
Bose, D. S., & Lakshminarayana, V. (2006).[4] "Influence of alkali metal iodides on the reaction of alkyl chlorides". Tetrahedron Letters. (Describes the rate enhancement effect of adding NaI to alkyl chloride reactions).
-
Sources
- 1. 2-[2-(Chloromethoxy)ethoxy]propane | C6H13ClO2 | CID 23339753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Chloroethoxy)propane | C5H11ClO | CID 8022540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Guide: 2-(2-Iodoethoxy)propane vs. 2-(2-Bromoethoxy)propane – Leaving Group Efficiency & Selection
Executive Summary
In the synthesis of functionalized linkers and solubility tails, the choice between 2-(2-iodoethoxy)propane (IEP) and 2-(2-bromoethoxy)propane (BEP) is a trade-off between reactivity and stability .
-
The Verdict: IEP is the superior alkylating agent for kinetic efficiency, offering reaction rates 50–100x faster than BEP. It allows for milder conditions (lower temperature, weaker bases), which is critical for sensitive nucleophiles.
-
The Caveat: BEP is significantly more stable, cheaper, and has a longer shelf life.
-
The Recommendation: For routine lab-scale synthesis or difficult substrates, use IEP (or generate it in situ). For large-scale GMP manufacturing where cost and raw material stability are paramount, use BEP, potentially with a catalytic iodide source (Finkelstein conditions).
Mechanistic Foundation: Why Iodide Wins on Speed
To understand the performance gap, we must look at the bond dissociation energies (BDE) and the transition state physics of the Nucleophilic Substitution (
Bond Strength & Polarizability
The carbon-halogen bond strength is the primary determinant of the reaction barrier (
| Parameter | C–Br Bond (BEP) | C–I Bond (IEP) | Impact on Reactivity |
| Bond Dissociation Energy | ~285 kJ/mol | ~218 kJ/mol | Lower is better. The C–I bond breaks with significantly less energy input. |
| Bond Length | 1.94 Å | 2.14 Å | Longer bonds are weaker and more accessible to nucleophilic attack. |
| Polarizability | High | Very High | Iodide's large electron cloud deforms easily, stabilizing the transition state. |
| Leaving Group Ability ( | -9 (HBr) | -10 (HI) |
The Beta-Ether Effect
Both molecules feature an ether oxygen at the
-
Inductive Effect: The electronegative oxygen pulls electron density, making the
-carbon (attached to X) more electrophilic ( ). -
Elimination Risk: The
-hydrogens are acidified by the oxygen. Strong bases (e.g., , ) can trigger E2 elimination to form the vinyl ether ( ).-
Expert Insight: Because IEP reacts faster, it often requires lower temperatures, thereby suppressing the elimination side-reaction that plagues high-temperature BEP reactions.
-
Visualization: Reaction Energetics & Pathways
Diagram 1: Comparative Energy Profile ( )
This diagram illustrates the lower activation energy (
[1][2]
Comparative Performance Data
The following data is synthesized from standard nucleophilic substitution kinetics for primary
| Feature | 2-(2-Bromoethoxy)propane (BEP) | 2-(2-Iodoethoxy)propane (IEP) |
| Relative Rate ( | 1 (Reference) | ~50 – 100 |
| Typical Reaction Temp | 60°C – Reflux (80°C+) | 0°C – 40°C |
| Reaction Time | 12 – 48 Hours | 1 – 4 Hours |
| Side Reactions | E2 Elimination (Vinyl Ether) at high temp | Minimal at low temp; |
| Storage Stability | High (Months/Years) | Low (Weeks; sensitive to light/oxidizers) |
| Cost | Low | High |
Experimental Protocols
Protocol A: The "Best of Both Worlds" (In Situ Finkelstein)
Recommended for Process Chemists. Instead of buying expensive and unstable IEP, use stable BEP and convert it to IEP transiently in the reaction vessel.
Reagents:
-
Substrate (e.g., Phenol, Amine)
-
2-(2-Bromoethoxy)propane (1.2 equiv)
-
Base (
or ) -
Catalyst: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) (10–20 mol%)
-
Solvent: Acetone or Butanone (MEK) for Finkelstein; DMF/Acetonitrile for general alkylation.
Workflow:
-
Charge the vessel with the substrate, base, and solvent.
-
Add the catalytic Iodide source (NaI or TBAI).
-
Add 2-(2-Bromoethoxy)propane.
-
Heat to 40–60°C.
Diagram 2: The Catalytic Finkelstein Cycle
Protocol B: Direct Synthesis of IEP (If Isolation is Required)
For when you need the pure Iodo-reagent.
-
Dissolve 2-(2-Bromoethoxy)propane (10 mmol) in dry Acetone (30 mL).
-
Add Sodium Iodide (NaI) (12 mmol, 1.2 equiv). Note: NaI is soluble in acetone; NaBr is not.[2][5][6]
-
Reflux for 4–6 hours. A white precipitate (NaBr) will form.
-
Cool and filter off the NaBr solid.
-
Concentrate the filtrate in vacuo.
-
Redissolve residue in Ether/DCM, wash with aqueous Sodium Thiosulfate (
) to remove any free iodine (yellow color). -
Dry (
) and concentrate.-
Yield: typically >90%.[7]
-
Storage: Store over copper wire in the dark at -20°C.
-
References
-
Finkelstein Reaction Kinetics: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.
-
Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).
-
Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). "Bond dissociation energies of organic molecules". Accounts of Chemical Research, 36(4), 255–263.
-
Beta-Halo Ether Reactivity: Streitwieser, A. (1956). "Solvolytic Displacement Reactions". Chemical Reviews, 56(4), 571–752.
Sources
A Researcher's Guide to the FTIR Spectrum of 2-(2-Iodoethoxy)propane: Analysis and Comparative Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and complex organic synthesis, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for the identification of functional groups, providing a unique molecular fingerprint. This guide offers an in-depth analysis of the FTIR spectrum of 2-(2-Iodoethoxy)propane, a halogenated ether of interest in various synthetic pathways.
This document moves beyond a simple recitation of spectral data. Authored from the perspective of a Senior Application Scientist, it delves into the causality behind spectral features, provides a comparative analysis with structurally similar molecules, and equips the researcher with the practical knowledge to confidently interpret their own experimental data.
The Molecular Blueprint: Deconstructing 2-(2-Iodoethoxy)propane
To anticipate the FTIR spectrum of 2-(2-Iodoethoxy)propane, we must first examine its constituent functional groups: an aliphatic ether and a primary alkyl iodide. The vibrational modes of these groups will give rise to the most characteristic absorption bands.
-
The Ether Linkage (C-O-C): The cornerstone of this molecule's ether functionality is the C-O-C asymmetric stretching vibration. For saturated aliphatic ethers, this typically results in a strong, prominent absorption band in the 1150-1070 cm⁻¹ region.[1] The symmetric stretch is usually much weaker and less diagnostically useful.
-
The Alkyl Iodide (C-I): The carbon-iodine bond is the heaviest single bond we are considering, and its stretching vibration will consequently appear at a lower frequency. The C-I stretch is characteristically found in the fingerprint region, generally below 600 cm⁻¹.[2]
-
Alkyl C-H Bonds: Like most organic molecules, 2-(2-Iodoethoxy)propane will exhibit C-H stretching vibrations from its methyl and methylene groups in the 2950-2850 cm⁻¹ range.[3] C-H bending vibrations will also be present in the 1470-1365 cm⁻¹ region.[1]
The Expected FTIR Spectrum: A Predictive Analysis
Based on the structural components, we can construct a theoretical FTIR spectrum for 2-(2-Iodoethoxy)propane. The most diagnostically significant peaks are summarized in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (sp³ hybridized) | 2950 - 2850 | Strong | Characteristic of the alkyl backbone. |
| C-H Bend | 1470 - 1365 | Medium | Includes scissoring and rocking vibrations. |
| C-O-C Asymmetric Stretch | 1150 - 1070 | Strong | A key indicator of the ether linkage. This is often the most prominent peak in the fingerprint region for ethers. |
| C-I Stretch | < 600 | Medium to Strong | The presence of this low-frequency band is a strong indicator of an alkyl iodide. |
Comparative Spectral Analysis: Distinguishing 2-(2-Iodoethoxy)propane
To truly understand the spectrum of our target molecule, it is instructive to compare it with the spectra of structurally related compounds. This comparative approach allows for a more confident assignment of absorption bands and highlights the unique spectral features of 2-(2-Iodoethoxy)propane.
For this analysis, we will consider two analogues: 2-Ethoxypropane , which retains the ether portion but lacks the iodine, and 1-Iodopropane , which has the iodo-functional group but a simpler alkyl chain.
| Functional Group/Vibration | 2-(2-Iodoethoxy)propane (Predicted) | 2-Ethoxypropane | 1-Iodopropane | Key Differentiator |
| C-O-C Asymmetric Stretch | 1150 - 1070 cm⁻¹ (Strong) | ~1120 cm⁻¹ (Strong) | Absent | The presence of this strong band will clearly distinguish both ethers from 1-iodopropane. |
| C-I Stretch | < 600 cm⁻¹ (Medium-Strong) | Absent | ~500-600 cm⁻¹ (Medium-Strong) | This low-wavenumber absorption is the defining feature of the iodo-containing compounds. |
| C-H Stretch (sp³) | 2950 - 2850 cm⁻¹ (Strong) | 2950 - 2850 cm⁻¹ (Strong) | 2950 - 2850 cm⁻¹ (Strong) | Generally similar across all three compounds and less useful for differentiation. |
This comparative analysis underscores the diagnostic power of the C-O-C and C-I stretching vibrations in identifying 2-(2-Iodoethoxy)propane. The simultaneous presence of strong absorptions in both the 1150-1070 cm⁻¹ and the sub-600 cm⁻¹ regions would provide compelling evidence for the structure.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following is a generalized, step-by-step methodology for obtaining the FTIR spectrum of a liquid sample such as 2-(2-Iodoethoxy)propane using an Attenuated Total Reflectance (ATR) accessory, which is common in modern FTIR spectrometers.
Diagram of the FTIR Analysis Workflow
Caption: Workflow for FTIR analysis of a liquid sample.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
-
-
Background Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the instrument itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of 2-(2-Iodoethoxy)propane directly onto the center of the ATR crystal. Ensure the crystal is fully covered to obtain a strong signal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Apply an ATR correction if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam into the sample.
-
Use the software tools to identify and label the wavenumbers of the significant absorption peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Conclusion: A Powerful Tool for Structural Elucidation
FTIR spectroscopy provides an invaluable tool for the rapid and accurate identification of key functional groups in molecules like 2-(2-Iodoethoxy)propane. By understanding the characteristic absorption frequencies of the ether linkage and the carbon-iodine bond, and by employing a comparative approach with analogous structures, researchers can confidently interpret their spectral data. The combination of a strong C-O-C stretching band in the 1150-1070 cm⁻¹ region and a C-I stretching vibration below 600 cm⁻¹ serves as a definitive spectral signature for this class of compounds. This guide provides the foundational knowledge and practical steps for leveraging FTIR as a cornerstone of synthetic chemistry and drug development workflows.
References
-
Slideteam. (n.d.). Ethers. SlideShare. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methoxypropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-iodopropane. Retrieved from [Link]
-
NIST. (n.d.). Propane, 1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Propane, 2-ethoxy-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Comparative Structural Elucidation: C13 NMR Profiling of 2-(2-Iodoethoxy)propane
Executive Summary & Strategic Utility
In the development of ether-linked drug conjugates, 2-(2-Iodoethoxy)propane serves as a critical "capped" alkylating agent. Unlike its bromo- or chloro-analogs, the iodo-derivative offers superior leaving group lability (
This guide provides a definitive C13 NMR structural assignment framework. It objectively compares the spectral "performance"—defined here as resolution, diagnostic shift magnitude, and structural differentiation—of the iodo-compound against its alcohol precursor (2-isopropoxyethanol) and bromo-analogs.
Key Technical Insight: The "Heavy Atom Effect" of iodine induces a massive upfield shift (~60 ppm) on the
Structural Assignments & Comparative Data
The following data compares the C13 NMR profile of the target molecule against its synthetic precursor. This comparison is essential for monitoring reaction completion.
Molecule Numbering Scheme
To ensure accurate assignment, we utilize the following numbering logic:
-
C1: Methylene attached to Iodine (
-carbon) -
C2: Methylene attached to Ether Oxygen (
-carbon) -
C3: Methine of the Isopropyl group
-
C4/C5: Methyls of the Isopropyl group
Figure 1: Numbering scheme for 2-(2-Iodoethoxy)propane assignments.
Comparative Chemical Shift Table (CDCl3)
The table below highlights the Diagnostic Shift (
| Carbon Position | Precursor: 2-Isopropoxyethanol ( | Target: 2-(2-Iodoethoxy)propane ( | Alternative: Bromo-Analog ( | Mechanistic Insight |
| C1 ( | 61.5 ( | 2.8 - 3.5 ( | ~30.0 ( | Heavy Atom Effect: Iodine's large electron cloud shields the nucleus, pushing the peak upfield by ~58 ppm. |
| C2 ( | 71.8 ( | 71.5 - 72.0 | ~71.0 | Minimal change. The ether oxygen dominates the chemical environment. |
| C3 (Iso-CH) | 72.1 | 72.0 | 72.0 | Distal group; electronically isolated from the halogen modification. |
| C4/C5 (Iso-CH3) | 22.1 | 22.0 | 22.0 | Standard aliphatic methyls. |
Analyst Note: If you observe a peak at 61.5 ppm , your reaction is incomplete (residual alcohol). If you observe a peak at ~30 ppm , you may have accidentally formed the bromo-derivative (common if using HBr/LiBr). The peak at ~3 ppm is the definitive confirmation of the Iodo-species.
Experimental Protocol: Synthesis & Validation
To generate the sample for this analysis, a "Self-Validating" synthesis via the Finkelstein reaction is recommended. This method minimizes side reactions common with direct iodination (
Synthesis Workflow (Mesylate Route)
-
Activation: Convert 2-isopropoxyethanol to the mesylate (OMs) using methanesulfonyl chloride (
) and triethylamine ( ) in DCM. -
Substitution: Reflux the crude mesylate with Sodium Iodide (
) in Acetone (Finkelstein conditions). -
Purification: Simple filtration (remove NaOMs) and distillation.
NMR Acquisition Parameters
For quantitative comparison, use the following acquisition parameters to mitigate relaxation time (
-
Solvent:
(Reference: 77.16 ppm). -
Frequency: 100 MHz or higher (for C13).
-
Pulse Sequence: Inverse Gated Decoupling (if integration is required) or Standard Broadband Decoupling (
-decoupled). -
Relaxation Delay (
): Set to 5.0 seconds .-
Reasoning: Carbon atoms attached to heavy halogens (C1) often have shorter
times via Spin-Rotation mechanisms, but the quaternary-like nature of heavy-atom substitution can sometimes yield variable relaxation. A 5s delay ensures full magnetization recovery for accurate relative intensity, although C13 integration is generally non-quantitative without this specific setup.
-
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the product using C13 NMR data.
Figure 2: Logic flow for NMR-based quality control of 2-(2-Iodoethoxy)propane.
References
-
Doc Brown's Chemistry. (2023). Interpreting the C-13 NMR spectrum of iodoethane. Link Citation Context: Establishes the baseline heavy atom effect for ethyl iodide systems (C1 shifting to -1 to 20 ppm range depending on substitution).
-
BenchChem. (2025).[1][2] 2-Isopropoxyethanol: A Comprehensive Technical Guide. Link Citation Context: Provides the base spectral data for the precursor alcohol and synthesis routes via mesylation.
-
Oregon State University. (2022). 13C NMR Chemical Shift Table. Link Citation Context: Standard reference for alkyl halide shift ranges (
) and ether linkages ( ). -
National Institutes of Health (NIH). (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews. Link Citation Context: Authoritative mechanism for the "Heavy Atom on Light Atom" (HALA) shielding effect observed at C1.
Sources
Elemental analysis expected values for C5H11IO
Benchmarking Purity: Elemental Analysis Strategies for C
Executive Summary
This guide provides a technical framework for validating the purity of compounds with the molecular formula C
This document compares Dynamic Flash Combustion (Automated CHNS-O) against the classical Schöniger Oxygen Flask method, establishing a self-validating protocol for researchers.
Part 1: The Theoretical Baseline
Before experimental validation, the theoretical composition must be established as the "Truth" standard. The accepted journal tolerance for purity is
Molecular Formula: C
| Element | Atomic Mass ( g/mol ) | Count | Total Mass Contribution | Theoretical % (w/w) | Acceptance Range ( |
| Carbon (C) | 12.011 | 5 | 60.055 | 28.06% | 27.66% – 28.46% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.18% | 4.78% – 5.58% |
| Iodine (I) | 126.904 | 1 | 126.904 | 59.29% | 58.89% – 59.69% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.47% | 7.07% – 7.87% |
Critical Insight: Iodine constitutes nearly 60% of the mass. A small weighing error or volatile loss of iodine will disproportionately skew the Carbon percentage, leading to false negatives in purity assessment.
Part 2: Methodological Comparison
Method A: Automated Dynamic Flash Combustion (CHNS Analyzers)
Standard technique for C and H, but risky for Iodine.
-
Mechanism: The sample is encapsulated in tin and combusted at >900°C. Gases (
) are separated via GC columns. -
The Iodine Problem: Iodine forms
gas, which is heavy and corrosive. It can:-
Poison the oxidation catalysts.
-
Saturate the copper reduction reduction tubes used to remove oxygen.
-
Cause "memory effects" where iodine from a previous run elutes in subsequent samples.
-
-
Verdict: Reliable only if the instrument is fitted with specific halogen traps (e.g., Tungsten Trioxide/WO
) and the "Oxygen" mode is disabled or strictly isolated.
Method B: Schöniger Oxygen Flask (The "Gold Standard" for Halogens)
Manual, tedious, but highly accurate for Iodine.
-
Mechanism: The sample is wrapped in ashless paper and ignited inside a sealed flask filled with pure oxygen and an absorbing solution (e.g., alkaline hydrazine).
-
Analysis: The resulting iodide (
) in solution is quantified via potentiometric titration (AgNO ) or Ion Chromatography (IC). -
Verdict: Superior for the "I" component. It eliminates the matrix interference common in automated CHN analyzers.
Method C: High-Resolution Mass Spectrometry (HRMS)
The modern alternative.
-
Verdict: While HRMS confirms the formula (C
H IO), it does not prove bulk purity. A sample can be 80% pure and still show the correct parent ion. HRMS should complement, not replace, EA.
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for Volatile Iodides
C
-
Cold Handling: Chill the sample to 4°C prior to weighing to reduce vapor pressure.
-
Encapsulation: Use hermetically sealed aluminum pans (for liquids) rather than standard folded tin boats. Standard boats allow micro-leaks of vapor, resulting in high Carbon % (as the heavy Iodine escapes first).
-
Double Weighing: Weigh the capsule immediately after sealing and again just before loading into the auto-sampler. If mass decreases by >0.01 mg, the seal is compromised.
Protocol 2: The Schöniger Flask Workflow (For Iodine Confirmation)
Use this if Automated EA fails the Iodine tolerance.
-
Absorbent Prep: Add 10 mL of 0.1 M NaOH and 3 drops of hydrazine hydrate to a 500 mL iodine flask.
-
Ignition:
-
Absorption: Shake vigorously for 2 minutes. Allow to stand for 15 minutes to ensure all
gas is reduced to in the liquid phase. -
Titration: Acidify with dilute nitric acid and titrate against 0.01 M AgNO
using a silver electrode for endpoint detection.
Part 4: Visualization & Logic
Figure 1: Analytical Decision Logic for Halogenated Organics
This flowchart guides the researcher through the selection of the correct analysis method based on preliminary results.
Caption: Decision matrix for selecting between Automated CHN and Classical Schöniger methods based on sample volatility and initial error rates.
Figure 2: The Iodine Interference Mechanism
Understanding why standard analysis fails is crucial for troubleshooting.
Caption: Mechanism of Iodine interference in standard CHNS analyzers, leading to catalyst poisoning and data drift.
Part 5: Troubleshooting Data Anomalies
| Observation | Probable Cause | Corrective Action |
| High %C, Low %I | Volatility of Iodine. The heavy iodine atom is lost before combustion, leaving the carbon skeleton behind. | Use hermetically sealed liquid pans; do not use standard pressed tin boats. |
| Low %C, Low %I | Incomplete Combustion. Iodine acts as a flame retardant (radical scavenger). | Add Tungsten Trioxide (WO |
| Drifting Results | Memory Effect. Iodine from previous runs is desorbing from the column. | Run 3 "Blank" cycles with high oxygen flow to purge the system before analyzing C |
References
-
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
-
Journal of Organic Chemistry. (2024).
0.4% purity standard). -
Exeter Analytical. Oxygen Flask Combustion Unit (Schöniger Method) Protocols.
-
Chemistry World. (2024). Elemental analysis under scrutiny: Reliability of the 0.4% standard.
-
TÜBİTAK. Problems in Iodine Determination and Automated Solutions. (Discusses interference mechanisms).
Sources
Comparative GC-MS Analysis Guide: 2-(2-Iodoethoxy)propane and Halogenated Analogs
[1][2]
Executive Summary & Technical Context[1][2][3][4]
In the synthesis of complex ether-linked small molecules, 2-(2-Iodoethoxy)propane (CAS 318958-37-1) serves as a potent alkylating agent, offering superior reactivity compared to its chloro- and bromo- analogs due to the excellent leaving group ability of iodide.[1][2] However, this increased reactivity introduces stability challenges (light sensitivity, elimination byproducts) that require rigorous analytical monitoring.[1][2]
This guide provides an objective technical comparison of 2-(2-Iodoethoxy)propane against its primary alternatives: 2-(2-Bromoethoxy)propane and 2-(2-Chloroethoxy)propane .[1][2] We focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for distinguishing these analogs, validating purity, and identifying the specific halogenated species based on retention behavior and isotopic mass spectral signatures.[1][2]
Chemical Identity & Alternatives Comparison[1][2][3][4][5]
Before detailing the analytical protocol, it is critical to understand the physical property differences that drive the separation.[1][2]
| Feature | Target: 2-(2-Iodoethoxy)propane | Alt 1: 2-(2-Bromoethoxy)propane | Alt 2: 2-(2-Chloroethoxy)propane |
| CAS Number | 318958-37-1 | 54149-16-5 | 13830-12-1 |
| Formula | C₅H₁₁IO | C₅H₁₁BrO | C₅H₁₁ClO |
| Mol.[1][2][3][4][5][6][7][8] Weight | 214.05 g/mol | 167.05 g/mol | 122.59 g/mol |
| Boiling Point | ~175–180 °C (Est.)* | 148.7 °C | ~120–125 °C |
| Reactivity | High ( | Moderate ( | Low ( |
| Stability | Low (Light/Heat Sensitive) | Moderate | High |
*Note: Boiling point for the iodo- derivative is estimated based on the standard increment of ~25-30°C over the bromo- analog for alkyl halides of this mass.[1]
Experimental Protocol: GC-MS Methodology
This protocol is designed to be a Self-Validating System . The elution order is physically mandated by boiling point and molecular weight (Cl < Alcohol ≈ Br < I), ensuring that any deviation indicates a system failure (e.g., column degradation or active site adsorption).[1][2]
Instrument Parameters
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1][2] Rationale: A low-polarity phase (5% phenyl) prevents tailing of the ether oxygen while separating based on boiling point.[1][2]
-
Inlet: Split/Splitless @ 250 °C. Split ratio 20:1.
-
Injection Volume: 1 µL.
Temperature Program
The following gradient ensures resolution of the volatile chloride/alcohol precursors from the later-eluting iodide.
-
Initial: 50 °C (Hold 2 min) — Traps volatiles.
-
Ramp 1: 15 °C/min to 140 °C — Elutes Chloro/Bromo analogs.
-
Ramp 2: 25 °C/min to 280 °C (Hold 3 min) — Elutes Iodide and cleans column.
Mass Spectrometer Settings
Retention Data & Mass Spectral Analysis[1][2]
The following data summarizes the chromatographic behavior. Note that 2-Isopropoxyethanol is the common synthetic precursor and a likely impurity.[1][2]
Table 1: Comparative Retention & Identification Data
| Compound | Approx.[1][2][9][10][3][5][8][11][12] RT (min) | Key MS Fragments ( | Identification Logic |
| 2-(2-Chloroethoxy)propane | 5.8 – 6.2 | 63/65 (3:1 ratio), 59, 43 | Isotope Pattern: Distinct 3:1 ratio for |
| 2-Isopropoxyethanol | 6.8 – 7.1 | 45, 59, 89, 103 | Broad Peak: May tail due to -OH H-bonding.[1][2] No halogen pattern.[2] |
| 2-(2-Bromoethoxy)propane | 7.5 – 7.8 | 107/109 (1:1 ratio), 59, 43 | Isotope Pattern: Distinct 1:1 ratio for |
| 2-(2-Iodoethoxy)propane | 9.2 – 9.6 | 127 ( | Mass Defect: Large gap between |
Critical Insight: The elution of the Iodo- compound is significantly delayed compared to the Bromo- analog.[1][2] If a peak is observed near the Bromo- RT (7.6 min) in an Iodo- sample, it indicates incomplete halogen exchange (reaction failure).[1][2]
Mass Spectral Fragmentation Pathways[1][2]
-
Iodide Signature: The C–I bond is weak.[2] The spectrum is dominated by the iodine cation at
127 and the loss of iodine .[1][2] Unlike Cl/Br, Iodine is monoisotopic, so there is no "isotope cluster."[1][2] -
Ether Cleavage: All analogs show a strong peak at
59 (isopropoxy cation $[(CH_3)_2CH-O]^+ m/z$ 43** (isopropyl), confirming the ether backbone.[1][2]
Visualizations
Synthesis & Impurity Tracking Pathway
This diagram illustrates the origin of the analytes and how they relate in a synthesis context.[2]
Caption: Chromatographic elution order correlates with synthetic complexity and halogen mass.
GC-MS Decision Logic
A logical workflow for identifying the correct peak in a crude reaction mixture.[1][2]
Caption: Step-by-step mass spectral interpretation for haloether identification.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7996, 2-Isopropoxyethanol.[1][2] Retrieved from [Link][1][2]
-
American Elements. 2-(2-Bromoethoxy)propane Physical Properties. Retrieved from [Link][1][2]
-
NIST Mass Spectrometry Data Center. Retention Indices for 2-Isopropoxyethanol. NIST Standard Reference Database.[2]
-
Accela ChemBio. Product Data: 2-(2-Iodoethoxy)propane (CAS 318958-37-1).[1][2][3][5] Retrieved from [Link][1][2][3]
Sources
- 1. 870238-67-8,4-Cyano-3-fluorophenylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Isopropylethanediol | C5H12O2 | CID 7996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1340160-17-9,2-(cyclopentylsulfanyl)-4-methylbenzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1118786-87-0,diisopropyl 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1461705-54-3,1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scent.vn [scent.vn]
- 10. Cas 109-59-1,2-ISOPROPOXYETHANOL | lookchem [lookchem.com]
- 11. americanelements.com [americanelements.com]
- 12. EA008596B1 - 5,7-DIAMINOPYRAZOLO[4,3-d]PYRIMIDINES USEFUL IN THE TREATMENT OF HYPERTENSION - Google Patents [patents.google.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-(2-Iodoethoxy)propane
Executive Safety Assessment
2-(2-Iodoethoxy)propane (CAS: 13830-12-1 analog) presents a dual-hazard profile that is often underestimated in standard waste streams. It combines the alkylating potential of primary alkyl iodides with the peroxide-forming capability of branched ethers.
The Critical Risk: This molecule contains a secondary carbon adjacent to the ether oxygen (isopropyl group). This structural feature renders it susceptible to auto-oxidation, forming explosive hydroperoxides upon storage, particularly if light-protected storage has been compromised (iodides degrade in light, initiating free-radical chains).[1]
Core Directive: Do not treat this simply as "halogenated waste." You must validate peroxide levels prior to consolidation.
Chemical Hazard Profile
The following data consolidates physical and chemical properties relevant to logistics and safety.
| Property | Specification | Operational Implication |
| Chemical Structure | Secondary Ether Linkage: High risk of peroxide formation.Primary Iodide: Strong alkylating agent (DNA damage risk). | |
| Flash Point | ~45°C - 55°C (Estimated) | Flammable Liquid (Class 3). Ground all equipment during transfer to prevent static discharge. |
| Stability | Light & Air Sensitive | Iodides release |
| Reactivity | Electrophile | Reacts violently with strong oxidizers and strong bases (nucleophiles). |
| EPA Waste Code | D001 (Ignitable) / F-Listed | Dispose as Halogenated Organic Solvent . |
Pre-Disposal Assessment: The "Gatekeeper" Protocol
Before this chemical leaves your bench for the central waste facility, it must pass the Peroxide Gate .
Step 1: Visual Inspection
-
Pass: Liquid is clear or slightly yellow (iodine liberation).
-
Fail (STOP WORK): Visible crystals, cloudiness, or precipitate around the cap.[1]
-
Action: Do not touch. Isolate the hood. Contact EHS/Bomb Squad immediately. Friction from opening the cap can detonate peroxide crystals.[2]
-
Step 2: Quantitative Peroxide Testing
If the container is visually safe, test for peroxide concentration using semi-quantitative strips (e.g., Quantofix®) or the Iodide test.[1]
-
< 20 ppm: Safe for standard disposal.
-
20 - 100 ppm: Must be treated (reduced) before disposal.
-
> 100 ppm: High Risk. Requires remote opening or specialized neutralization by EHS.
Visualization: Peroxide Decision Logic
The following diagram outlines the mandatory decision logic for handling this ether.
Figure 1: Decision tree for assessing peroxide risks in ether-based alkyl iodides prior to disposal.
Stabilization Protocol (Quenching Peroxides)
If testing reveals peroxides (20-100 ppm), you must reduce them chemically before placing the container in the waste stream.
Reagents:
-
Ferrous Sulfate (
) solution (50% aq) or Sodium Metabisulfite.
Procedure:
-
Add a volume of 50%
solution equal to 20% of the solvent volume. -
Stir gently for 45 minutes. Note: Do not shake vigorously if peroxides are present; stirring is safer.
-
The ferrous ion (
) reduces the peroxide to an alcohol, oxidizing itself to ferric ion ( ). -
Retest the organic layer. Repeat until peroxide level is < 10 ppm.
Disposal Workflow
Once the chemical is confirmed stable, follow this segregation protocol.
A. Waste Segregation[3][4]
-
Stream: Halogenated Organic Solvents .
-
Compatibility:
-
Keep Away From: Strong oxidizers (Nitric acid, Chromic acid), Strong bases (Sodium Hydroxide), and Non-halogenated flammables (Acetone/Ethanol - strictly to maintain halogenated stream purity for incineration).[1]
-
Why? Burning halogenated compounds requires specific scrubbers to capture acid gases (
, ).[1] Mixing with non-halogenated waste complicates this process and violates EPA rules.
-
B. Packaging & Labeling[3][5]
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Expert Tip: Avoid metal cans if the waste is acidic or wet, as iodides can corrode metal, leading to leaks.[1]
-
-
Labeling:
-
Primary Constituent: "2-(2-Iodoethoxy)propane"
-
Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Irritant.[1]
-
Visualization: Waste Stream Architecture
Figure 2: Segregation logic preventing incompatible reactions in the waste stream.
Emergency Response: Spill Protocol
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The vapor is heavier than air and may travel to ignition sources.[3][4]
-
PPE: Butyl rubber or Silver Shield gloves are required. Nitrile provides poor protection against low-molecular-weight alkyl iodides.
-
Absorb: Use Vermiculite or Activated Charcoal .
-
Do NOT use: Paper towels or sawdust (combustibles). The reaction with iodides can be exothermic.
-
-
Decontaminate: Wash the area with a dilute solution of Sodium Thiosulfate to reduce any free iodine (brown stain) to colorless iodide.
Regulatory References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.[1] Link
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.Link
-
PubChem. Compound Summary: 2-(2-Iodoethoxy)propane. National Library of Medicine. Link
Sources
Personal protective equipment for handling 2-(2-Iodoethoxy)propane
Executive Safety Summary
Status: High-Hazard Alkylating Agent Immediate Action: Treat as a potential mutagen and skin sensitizer.[1] Critical Warning: Standard laboratory nitrile gloves provide insufficient protection against direct contact with alkyl iodides.[1]
As a Senior Application Scientist, I often see researchers treat "linkers" like 2-(2-Iodoethoxy)propane as benign building blocks. This is a dangerous oversight. Structurally, this molecule combines a lipophilic propyl ether tail with a highly reactive alkyl iodide head.[1] This combination creates a perfect vector for dermal absorption , allowing the molecule to penetrate the skin barrier and act as an alkylating agent on biological nucleophiles (DNA/proteins) via an
This guide moves beyond generic "safety glasses and gloves" advice to provide a rigorous, self-validating safety protocol.
Hazard Mechanism & Risk Assessment
To select the right PPE, you must understand the enemy.[1]
| Hazard Class | Mechanism of Action | Operational Implication |
| Alkylating Potential | The C-I bond is weak (approx. 50 kcal/mol).[1] The iodide is an excellent leaving group, allowing the ethyl chain to alkylate DNA bases (e.g., guanine). | Zero Skin Contact: PPE must prevent permeation, not just splashes.[1][2][3][4] |
| Dermal Permeation | The ether linkage and propyl group increase lipophilicity, facilitating transport across the stratum corneum. | Glove Selection: Thin nitrile rubber is permeable to alkyl iodides in <10 minutes.[1] |
| Peroxide Formation | Ether oxygens adjacent to secondary carbons can form explosive peroxides upon exposure to air/light.[1] | Storage: Must be stored in amber vials under inert gas (Argon/Nitrogen). |
The PPE Protocol (The "What")
Do not rely on standard lab PPE.[1][3] Use this tiered protection system.
A. Hand Protection (The Critical Barrier)
Standard Nitrile gloves are NOT recommended for primary protection.[1]
-
Primary Barrier (Inner Glove): Laminate Film (e.g., Silver Shield® / 4H®) or Viton® .[1]
-
Why: These materials offer >4-hour breakthrough times for alkyl iodides and haloethers.[1]
-
-
Mechanical Barrier (Outer Glove): Thick Nitrile (minimum 5 mil) .[1]
-
Technique: "Double-Gloving" with an extended cuff.[1] Tape the outer glove to the lab coat sleeve to bridge the wrist gap.[1]
B. Eye & Face Protection [1][3][4][5][6][7][8]
-
Requirement: Chemical Splash Goggles (indirect vented).[1]
-
Contraindication: Do NOT use standard safety glasses.[1] Vapor or splash entry from the side can cause severe corneal damage due to the alkylating nature of the compound.[1]
-
Face Shield:[1][4] Mandatory if handling volumes >50 mL or working outside a hood (not recommended).[1]
C. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.[1]
-
Emergency Backup: If a spill occurs outside the hood, use a Full-Face Respirator with Organic Vapor (OV) cartridges.
-
Note: Iodine vapor (purple) is a sign of decomposition.[1] If visible, evacuate.
-
Operational Workflow (The "How")
This workflow integrates safety into the experimental process.[1]
Step 1: Receipt & Storage
-
Inspect: Upon arrival, check for crystal formation (peroxides) around the cap.[1] If crystals are present, DO NOT OPEN .[1][4] Contact EHS immediately.
-
Stabilize: Store at 2–8°C in an amber vial.
-
Inert: Purge headspace with Argon after every use to prevent oxidation of the ether linkage.[1]
Step 2: Reaction Setup
-
Don PPE: Apply the Double-Glove system (Laminate Inner + Nitrile Outer).[1]
-
Transfer: Use a glass syringe with a Luer-lock needle for transfers to avoid open pouring.
-
Solvent Choice: Avoid using DMSO as a solvent if possible; DMSO dramatically enhances skin permeability, carrying the alkyl iodide deeper into tissues.[1]
Step 3: Decontamination & Disposal [1][4]
-
Quench: Do not dispose of unreacted material directly.[1] Quench excess alkyl iodide by stirring with an aqueous solution of Sodium Thiosulfate or cysteine (nucleophilic scavenger) for 1 hour.[1]
-
Waste Stream: Segregate as "Halogenated Organic Waste."[1] Do not mix with strong oxidizers (e.g., Nitric Acid) to avoid liberating toxic Iodine gas (
).
Visualizations
Figure 1: PPE Decision Logic
Caption: Hierarchy of glove selection based on contact duration and risk.
Figure 2: Safe Handling Workflow
Caption: Step-by-step lifecycle from storage to disposal to prevent exposure.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: 1-(2-iodoethoxy)propane (Analogous Structure).[1] National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
